m-PEG12-DSPE
Description
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Properties
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73)/t64-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJHPVHVZJVVSU-YBWOAVOSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H132NO21P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG12-DSPE: Chemical Structure, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)12-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery.[1][2] It is an amphiphilic molecule, composed of a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain and a lipophilic distearoylphosphatidylethanolamine (DSPE) anchor.[1][3] This unique structure allows this compound to self-assemble in aqueous environments, forming micelles or incorporating into lipid bilayers of liposomes.[4] The PEGylated surface of these nanostructures provides a "stealth" characteristic, enabling them to evade the mononuclear phagocyte system, prolonging circulation time, and enhancing the accumulation of therapeutic agents at target sites through the enhanced permeability and retention (EPR) effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
The chemical structure of this compound consists of three main components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid, a polyethylene (B3416737) glycol (PEG) linker with 12 repeating units of ethylene (B1197577) glycol, and a terminal methoxy (B1213986) group.
Chemical Structure
The precise arrangement of these components gives rise to its amphiphilic nature, with the DSPE portion acting as the hydrophobic tail and the m-PEG12 chain as the hydrophilic head.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its function in drug delivery systems. These properties influence the formation, stability, and in vivo behavior of the resulting nanoparticles.
| Property | Value | Reference |
| Molecular Formula | C67H132NO21P | |
| Molecular Weight | 1318.73 g/mol | |
| Physical State | Powder | |
| Solubility | Soluble in Methylene Chloride, Methanol, Acetonitrile, or DMF | |
| Critical Micelle Concentration (CMC) | In the micromolar range (0.5-1.5 µM for similar DSPE-PEGs) |
Applications in Drug Delivery
The amphiphilic nature of this compound makes it a versatile component in various drug delivery platforms, primarily in the formation of micelles and as a stabilizing agent in liposomes.
Micelle Formation for Solubilization of Hydrophobic Drugs
Due to its ability to self-assemble, this compound can form micelles in aqueous solutions. These micelles possess a hydrophobic core, which can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability. The hydrophilic PEG shell of the micelle provides a protective barrier, reducing non-specific interactions and prolonging circulation time.
"Stealth" Liposomes for Enhanced Circulation and Targeting
When incorporated into the lipid bilayer of liposomes, this compound extends its PEG chains into the aqueous exterior. This PEGylated surface creates a steric barrier that inhibits the opsonization process, where plasma proteins mark foreign particles for clearance by the mononuclear phagocyte system. This "stealth" effect significantly increases the circulation half-life of the liposomes, allowing for greater accumulation in target tissues, such as tumors, through the EPR effect.
Experimental Protocols
The following are detailed methodologies for key experiments involving the preparation and characterization of this compound-containing nanocarriers.
Preparation of this compound Containing Liposomes by Thin-Film Hydration-Extrusion
This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Therapeutic agent (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:this compound).
-
If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in the PBS.
-
The hydration temperature should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). This process forms multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The extrusion should be performed at a temperature above the lipid phase transition temperature.
-
Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.
-
Caption: Liposome (B1194612) preparation workflow.
Characterization of this compound Containing Nanoparticles
4.2.1. Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)
DLS is a technique used to determine the size distribution and surface charge of nanoparticles in suspension.
Protocol:
-
Dilute the liposome or micelle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.
4.2.2. Determination of Encapsulation Efficiency and Drug Loading
This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles.
Protocol:
-
Separate the unencapsulated ("free") drug from the nanoparticle formulation using a method like size exclusion chromatography or dialysis.
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the drug in the disrupted nanoparticle fraction using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Signaling Pathways and Logical Relationships
This compound is often utilized in drug delivery systems targeting specific cellular pathways. For instance, in cancer therapy, nanoparticles formulated with this compound can be designed to deliver chemotherapeutic agents that interfere with cell proliferation signaling pathways.
Caption: Targeted drug delivery pathway.
Conclusion
This compound is a key excipient in the development of advanced drug delivery systems. Its well-defined amphiphilic structure and the "stealth" properties conferred by the PEG chain make it an invaluable tool for improving the pharmacokinetic profiles and therapeutic efficacy of a wide range of drugs. The detailed protocols and characterization techniques provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this compound in their drug development endeavors.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m-PEG-DSPE, MW 550 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
The Role of m-PEG12-DSPE in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a versatile and widely utilized phospholipid-PEG conjugate in biomedical research. Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of 12 repeating units, makes it an invaluable tool in drug delivery and targeted therapeutics. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications in Research
The primary applications of this compound in a research setting can be broadly categorized into two main areas:
-
Nanoparticle Formulation for Drug Delivery: this compound is a critical component in the formation of "stealth" nanoparticles, such as liposomes and micelles. The DSPE moiety integrates into the lipid bilayer or hydrophobic core of the nanoparticle, while the PEG chain extends into the aqueous environment. This PEGylated surface creates a hydrophilic shield that reduces opsonization (the process by which nanoparticles are marked for destruction by the immune system) and subsequent clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]
-
Linker in PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound provides the necessary spatial separation and flexibility for the two binding moieties to effectively engage their respective proteins, facilitating the formation of a productive ternary complex.[3][4]
Quantitative Data on this compound in Nanoparticle Formulation
The inclusion of this compound in nanoparticle formulations has a quantifiable impact on their physicochemical properties. The following tables summarize key quantitative data from various studies.
Table 1: Effect of PEG-DSPE Concentration on Liposome (B1194612) Properties
| Molar Percentage of PEG-DSPE | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 0 mol% | 150 ± 20 | 0.25 | -25 ± 5 | [5] |
| 4 mol% | 130 ± 15 | 0.18 | -20 ± 4 | |
| 7 ± 2 mol% | 145 ± 18 (anomalous peak) | 0.22 | -18 ± 3 | |
| 10 mol% | 110 ± 12 | 0.15 | -15 ± 3 |
Table 2: Characterization of DSPE-PEG2000 and Soluplus Nanoparticles at Various Ratios
| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 10:1 | 36.5 | 0.900 | -28.5 | |
| 5:1 | 80.8 | 0.644 | -29.2 | |
| 4:1 | 128.1 | 0.295 | -28.1 | |
| 1:1 | 116.6 | 0.112 | -13.7 |
Table 3: Encapsulation Efficiency and Drug Release of Doxorubicin-Loaded Liposomes
| Formulation | Encapsulation Efficiency (%) | Drug Release at 24h (pH 7.4) | Reference |
| Doxorubicin Liposomes with DSPE-PEG | ~92% | < 2% | |
| Doxorubicin Liposomes with DSPE-PEG | > 90% | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound for drug delivery applications.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin hydrochloride)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, it should be added at this stage.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and attach it to one side of the extruder.
-
Pass the suspension through the membrane to another syringe.
-
Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of small unilamellar vesicles (SUVs).
-
-
Purification:
-
To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: General Synthesis of a PROTAC using an Amine-Terminated PEG Linker
This protocol outlines a general approach for synthesizing a PROTAC using an amine-terminated PEG linker, which can be analogous to a functionalized this compound derivative.
Materials:
-
Target protein ligand with a carboxylic acid functional group ("Component A-COOH")
-
Amine-terminated PEG linker (e.g., NH2-PEG12-DSPE)
-
E3 ligase ligand with a carboxylic acid functional group ("Component B-COOH")
-
Peptide coupling agent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Boc-protected amine-PEG linker (Amine-PEGn-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Coupling of Component A to the PEG Linker:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the Boc-protected amine-PEG linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Deprotection of the PEG Linker:
-
Dissolve the product from step 1 in DCM.
-
Add TFA and stir at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
-
Coupling of Component B to the PEG-Linker-Component A Conjugate:
-
Dissolve the deprotected product from step 2 and Component B-COOH in anhydrous DMF.
-
Add HATU and DIPEA and stir at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Visualizations
Signaling Pathway Diagram
Caption: Doxorubicin-induced apoptosis signaling pathway.
Experimental Workflow Diagrams
Caption: Workflow for liposome preparation.
Caption: General workflow for PROTAC synthesis.
Logical Relationship Diagram
Caption: Logical relationships of this compound's function.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Synthesis and Characterization of m-PEG12-DSPE
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE). This document is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for applications in drug delivery, nanotechnology, and biomaterials.
Introduction
This compound is an amphiphilic polymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 PEG repeat units. This structure allows for its self-assembly into various nanostructures, such as micelles and liposomes. The PEGylated surface of these nanocarriers provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.
Synthesis of this compound
The synthesis of this compound is typically achieved through a "one-pot" reaction, which simplifies the procedure and improves efficiency. The general strategy involves the activation of the terminal hydroxyl group of m-PEG12 followed by its conjugation to the primary amine of DSPE.
Experimental Protocol: One-Pot Synthesis
This protocol is a generalized procedure based on established methods for the synthesis of mPEG-DSPE conjugates.
Materials:
-
m-PEG12-OH (methoxy-polyethylene glycol with 12 repeat units)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Argon or Nitrogen gas
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Activation of m-PEG12-OH:
-
Dissolve m-PEG12-OH and a slight molar excess of DSC in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Add anhydrous TEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours to form the m-PEG12-succinimidyl carbonate (m-PEG12-SC) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Conjugation to DSPE:
-
In a separate flask, dissolve DSPE in anhydrous DCM. A small amount of DMF may be added to aid dissolution.
-
Add a molar equivalent of TEA to the DSPE solution.
-
Slowly add the DSPE solution to the activated m-PEG12-SC solution.
-
Allow the reaction to stir overnight at room temperature under an inert atmosphere.
-
-
Purification:
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Redissolve the crude product in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
For further purification, dissolve the product in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the final product as a white, fluffy solid.
-
Synthesis Workflow
Caption: One-pot synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the covalent conjugation of the PEG and DSPE moieties.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
Expected Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~3.64 | Methylene protons (-CH₂CH₂O-) of the PEG backbone |
| ~3.38 | Methoxy protons (-OCH₃) of the PEG terminus |
| ~5.2 | Glycerol CH proton of DSPE |
| ~4.4 & ~4.2 | Glycerol CH₂ protons of DSPE |
| ~2.3 | Methylene protons (-CH₂COO-) of the stearoyl chains |
| ~1.6 | Methylene protons (β to carbonyl) of the stearoyl chains |
| ~1.25 | Methylene protons of the stearoyl chains |
| ~0.88 | Terminal methyl protons (-CH₃) of the stearoyl chains |
¹³C NMR can provide further structural confirmation.
Expected Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173 | Carbonyl carbons (-COO-) of the stearoyl chains |
| ~70 | Methylene carbons (-CH₂CH₂O-) of the PEG backbone |
| ~60-70 | Glycerol carbons of DSPE |
| ~59 | Methoxy carbon (-OCH₃) of the PEG terminus |
| ~20-40 | Methylene carbons of the stearoyl chains |
| ~14 | Terminal methyl carbons (-CH₃) of the stearoyl chains |
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is used to determine the molecular weight distribution of the PEGylated lipid.
Experimental Protocol:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.
-
Sample Preparation: Mix the this compound sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.
-
Instrument: A MALDI-TOF mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Results:
The mass spectrum will show a distribution of peaks, each corresponding to a different number of PEG repeat units. The difference in mass-to-charge ratio (m/z) between adjacent peaks will be approximately 44 Da, corresponding to one ethylene (B1197577) glycol unit (-CH₂CH₂O-). The most abundant peak should be centered around the expected average molecular weight of this compound.
| Parameter | Expected Value (approximate) |
| Molecular Weight of DSPE | ~749 g/mol |
| Molecular Weight of m-PEG12 | ~567 g/mol |
| Total Molecular Weight | ~1316 g/mol |
| m/z difference between peaks | 44 Da |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized this compound.
Experimental Protocol:
-
Column: A reverse-phase C8 or C18 column.
-
Mobile Phase: A gradient of water and a suitable organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA).
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is typically used for lipids and polymers that lack a strong UV chromophore.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Expected Results:
A pure sample of this compound should exhibit a single, symmetrical peak. The presence of multiple peaks would indicate impurities, such as unreacted starting materials or side products. Purity is typically reported as the percentage of the main peak area relative to the total peak area.
| Parameter | Expected Value |
| Purity | >95% |
Application: Formulation of PEGylated Liposomes
This compound is a key component in the formulation of "stealth" liposomes for drug delivery.
Experimental Workflow for Liposome Formulation
Caption: Workflow for the preparation and characterization of this compound containing liposomes.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound, a critical component in the development of advanced drug delivery systems. The provided protocols and expected data serve as a valuable resource for researchers in the field. Adherence to rigorous synthesis and characterization methodologies is paramount to ensure the quality, reproducibility, and efficacy of this compound-based nanomedicines.
The "Stealth" Advantage: An In-Depth Technical Guide to the Mechanism of Action of m-PEG12-DSPE in Liposomes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of methoxy-polyethylene glycol (m-PEG) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a cornerstone of modern liposomal drug delivery systems. This guide delves into the core mechanism of action of a specific variant, m-PEG12-DSPE, elucidating its pivotal role in enhancing the therapeutic efficacy of liposomal formulations. With a molecular weight of approximately 1318.73 g/mol , this compound, where '12' denotes the number of ethylene (B1197577) glycol repeat units, offers a powerful tool for optimizing drug carrier performance.
The "Stealth" Phenomenon: Evading the Mononuclear Phagocyte System
The primary mechanism of action of this compound in liposomes is the creation of a "stealth" characteristic, which enables the liposomes to evade recognition and clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1] This is achieved through a combination of steric hindrance and hydrophilicity conferred by the PEG chains.
Upon intravenous administration, conventional liposomes are rapidly coated by plasma proteins called opsonins.[1] This process, known as opsonization, marks the liposomes as foreign entities, leading to their swift uptake and clearance by phagocytic cells, predominantly macrophages located in the liver and spleen.[2]
The presence of this compound on the liposomal surface creates a dense, hydrophilic layer of PEG chains. This layer sterically hinders the binding of opsonins to the liposome (B1194612) surface.[2] The flexible and hydrated PEG chains form a protective shield that physically prevents the interaction between the liposome and opsonins, thereby reducing opsonization and subsequent phagocytosis.[2] This "stealth" effect significantly prolongs the circulation half-life of the liposomes in the bloodstream, allowing for greater accumulation at the target site.
Figure 1: Mechanism of "Stealth" Liposomes.
Physicochemical Impact on Liposome Properties
The inclusion of this compound in the lipid bilayer influences several key physicochemical properties of liposomes, which in turn affect their stability, drug retention, and in vivo behavior.
| Property | Effect of this compound Incorporation | Rationale |
| Size | Generally leads to a decrease in vesicle size. | The bulky, hydrophilic PEG headgroups create steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles. |
| Zeta Potential | Shifts the zeta potential towards neutral. | The PEG layer masks the surface charge of the liposome, reducing its interaction with charged plasma components. A near-neutral zeta potential contributes to reduced clearance. |
| Drug Leakage | Can influence drug leakage rates. | The effect on drug leakage is complex and can depend on the drug, lipid composition, and PEG concentration. The presence of PEG-DSPE can sometimes increase the permeability of the lipid bilayer. |
| Stability | Enhances colloidal stability by preventing aggregation. | The steric hindrance provided by the PEG chains prevents the close approach and aggregation of liposomes. |
The Role in Tumor Targeting: The Enhanced Permeability and Retention (EPR) Effect
The prolonged circulation time afforded by this compound is a critical prerequisite for the passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.
Tumor vasculature is characteristically "leaky" due to poorly formed and fenestrated blood vessels. This allows nanoparticles, such as long-circulating liposomes (typically in the size range of 100-200 nm), to extravasate from the bloodstream into the tumor interstitium. Furthermore, tumor tissues often have impaired lymphatic drainage, which leads to the retention of these extravasated liposomes within the tumor microenvironment. This passive accumulation of liposomes at the tumor site increases the local concentration of the encapsulated drug, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.
Figure 2: The EPR Effect in Tumor Targeting.
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
The molar ratio of the components should be carefully selected based on the desired liposome characteristics.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.
-
Figure 3: Liposome Preparation Workflow.
Characterization of Liposomes
-
Size and Zeta Potential:
-
Measure the hydrodynamic diameter and zeta potential of the liposome suspension using Dynamic Light Scattering (DLS).
-
Dilute the liposome sample in the appropriate buffer before measurement to avoid multiple scattering effects.
-
-
Encapsulation Efficiency:
-
Determine the percentage of the drug that is successfully encapsulated within the liposomes.
-
Separate the unencapsulated (free) drug from the liposomes using techniques such as size exclusion chromatography or ultracentrifugation.
-
Quantify the amount of drug in the liposomal fraction after disrupting the vesicles with a suitable solvent or detergent.
-
The encapsulation efficiency is calculated as: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
In Vitro Drug Release Assay
-
Dialysis Method:
-
Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
In Vivo Pharmacokinetic Study
-
Animal Model:
-
Typically performed in rodents (e.g., mice or rats).
-
-
Administration:
-
Administer the liposomal formulation intravenously via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-injection.
-
-
Drug Quantification:
-
Process the blood samples to isolate the plasma and quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plot the plasma drug concentration versus time and determine key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.
-
Conclusion
This compound is a critical component in the design of advanced liposomal drug delivery systems. Its primary mechanism of action, the formation of a "stealth" coating, dramatically improves the pharmacokinetic profile of liposomes by enabling them to evade the mononuclear phagocyte system. This prolonged circulation is fundamental for enhancing drug accumulation in tumors via the EPR effect. A thorough understanding of its impact on the physicochemical properties of liposomes and the application of rigorous experimental protocols for their preparation and characterization are essential for the successful development of effective and targeted nanomedicines.
References
Critical Micelle Concentration of m-PEG12-DSPE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]). Due to its amphiphilic nature, this compound self-assembles in aqueous solutions to form micelles, a process of significant interest in drug delivery systems for encapsulating hydrophobic therapeutic agents. The CMC is a critical parameter, representing the concentration at which these micellar structures begin to form and indicating the stability of the micelles upon dilution.
Quantitative Data on DSPE-PEG Critical Micelle Concentration
The following table summarizes the CMC values for various DSPE-PEG conjugates, illustrating the impact of PEG chain length and the solvent environment.
| Compound | PEG Molecular Weight (Da) | CMC (µM) | Solvent |
| DSPE-PEG2000 | 2000 | ~ 1 | Not Specified |
| DSPE-PEG2000 | 2000 | 10 - 20 | Pure Water |
| DSPE-PEG2000 | 2000 | 0.5 - 1.0 | HEPES Buffered Saline |
| DSPE-PEG3000 | 3000 | 0.5 - 1.5 | Not Specified |
| DSPE-PEG5000 | 5000 | 0.5 - 1.5 | Not Specified |
Data compiled from multiple sources indicating a general trend.
Based on this trend, the CMC of this compound is anticipated to be less than 1 µM in a buffered aqueous solution.
Experimental Protocols for CMC Determination
The CMC of this compound can be determined using several established methods. The fluorescence probe method using pyrene (B120774) is a widely adopted and sensitive technique.
Protocol: CMC Determination using Pyrene Fluorescence Assay
Objective: To determine the critical micelle concentration of this compound by measuring the change in the fluorescence emission spectrum of pyrene.
Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This shift is detectable as a change in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum. A plot of the I₁/I₃ ratio against the logarithm of the this compound concentration will show a sigmoidal curve, with the inflection point corresponding to the CMC.
Materials:
-
This compound
-
Pyrene
-
High-purity water or a relevant buffer solution (e.g., Phosphate Buffered Saline, PBS)
-
Spectrofluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above the expected CMC (e.g., 1 mM).
-
Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻² M.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. The concentration range should span at least two orders of magnitude and encompass the expected CMC.
-
To a set of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely under a gentle stream of nitrogen. This leaves a thin film of pyrene. The final concentration of pyrene in the samples should be very low (e.g., 10⁻⁶ M) to avoid excimer formation.
-
Add the prepared this compound dilutions to the pyrene-coated vials.
-
Vortex each sample to ensure complete dissolution of the pyrene and allow the samples to equilibrate overnight at a constant temperature, protected from light.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to 335 nm.
-
Record the emission spectra for each sample from 350 nm to 500 nm.
-
From each spectrum, determine the fluorescence intensities of the first (I₁, typically around 373 nm) and third (I₃, typically around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve. This can be identified as the intersection of the two linear portions of the plot.
-
Visualizations
Experimental Workflow for Micelle Formation and Characterization
The following diagram illustrates a typical workflow for the preparation of this compound micelles and their subsequent characterization.
Caption: Workflow for this compound Micelle Formation and Characterization.
Logical Relationship of CMC Determination
The following diagram illustrates the logical relationship in determining the CMC based on the change in a physical property of the solution as a function of surfactant concentration.
Caption: Conceptual Diagram of CMC Determination.
m-PEG12-DSPE molecular weight and formula
An In-Depth Technical Guide to m-PEG12-DSPE
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound) is an amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery and nanotechnology. It consists of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a hydrophilic head, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 PEG units. This structure allows this compound to self-assemble in aqueous environments, forming structures like micelles and liposomes.
The inclusion of a PEG chain on the surface of these nanocarriers provides "stealth" characteristics, which helps to reduce clearance by the reticuloendothelial system (RES), prolonging circulation time in the bloodstream and enhancing the accumulation of therapeutic agents at target sites through the enhanced permeability and retention (EPR) effect.[1][2][3] Beyond its role in drug delivery systems, this compound also serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of the molecular properties, experimental applications, and key methodologies associated with this compound.
Core Molecular Data
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 1318.73 g/mol | [4] |
| Chemical Formula | C67H132NO21P |
Applications in Drug Delivery and Bioconjugation
The unique amphiphilic nature of this compound makes it a critical component in various advanced therapeutic platforms.
-
Stealth Liposomes and Nanoparticles: When incorporated into lipid-based nanoparticles, the PEG chains of this compound form a hydrophilic corona on the particle surface. This layer sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the immune system. This "stealth" effect is crucial for drugs that require extended circulation times to reach their therapeutic targets, such as in cancer therapy.
-
PROTAC Linker: this compound can be used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.
Key Experimental Protocols
The following protocols are standard methodologies for the preparation and characterization of this compound-containing nanocarriers for drug delivery applications.
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This method is a widely used technique for the preparation of liposomes.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Hydrophobic drug (if applicable)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Methodology:
-
Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio, such as 55:40:5) and the hydrophobic drug in the organic solvent in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for a minimum of 2 hours.
-
Hydration: Hydrate the lipid film with the aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC). Agitate the flask by vortexing to form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To produce unilamellar vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.
-
Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.
Protocol 2: Characterization of Liposome (B1194612) Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the prepared liposomes.
Materials:
-
Liposome suspension from Protocol 1
-
Hydration buffer for dilution
-
DLS instrument
-
Cuvettes for DLS measurement
Methodology:
-
Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Perform the measurement according to the instrument's software to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally indicative of a monodisperse and homogeneous population of liposomes.
Protocol 3: Determination of Encapsulation Efficiency
This protocol quantifies the amount of drug successfully encapsulated within the liposomes.
Materials:
-
Drug-loaded liposome suspension
-
Method for separating free drug (e.g., size exclusion chromatography column, dialysis cassette, or ultrafiltration unit)
-
Lysis buffer or solvent (e.g., methanol or a solution containing a surfactant like Triton X-100)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Methodology:
-
Separation: Separate the unencapsulated ("free") drug from the liposomes using a suitable technique like size exclusion chromatography or dialysis.
-
Quantification of Free Drug: Measure the concentration of the drug in the fraction containing the unencapsulated drug.
-
Lysis of Liposomes: Disrupt the liposomes from the purified fraction to release the encapsulated drug by adding the lysis buffer or solvent.
-
Quantification of Encapsulated Drug: Measure the concentration of the drug in the lysed liposome solution.
-
Calculation: Calculate the Encapsulation Efficiency (%EE) using the following formula:
%EE = (Total Drug - Free Drug) / Total Drug * 100
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Self-assembly of a PEGylated liposome for drug delivery.
Caption: Experimental workflow for liposome preparation and characterization.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
A Technical Guide to the Solubility of m-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]). Understanding the solubility of this amphiphilic polymer is critical for its application in drug delivery systems, such as liposomes and micelles, where it serves to enhance stability and circulation time. This document outlines the known solubility characteristics of DSPE-PEG compounds in various solvents, provides a detailed experimental protocol for determining solubility, and presents a visual workflow for this process.
Core Concepts in this compound Solubility
This compound is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group consisting of a 12-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methoxy (B1213986) group. This dual nature governs its solubility, allowing it to interface between aqueous and lipid phases, a key property for its role in drug formulation. The solubility is influenced by the length of both the lipid chains and the PEG chain, as well as the nature of the solvent and the temperature.
Data on the Solubility of DSPE-PEG Compounds
Below is a summary of available quantitative and qualitative solubility data for various DSPE-PEG derivatives.
| Compound | Solvent | Solubility | Notes |
| DSPE-PEG2000 | Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | Requires sonication.[1][2] |
| Ethanol | 25 mg/mL | Requires sonication and warming to 60°C.[1][2] | |
| Water | 25 mg/mL | Requires sonication and warming to 60°C.[1] | |
| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~11 mg/mL | ||
| DSPE-PEG-COOH (various MW) | Hot Water | >10 mg/mL | |
| Chloroform | >10 mg/mL | ||
| Dimethylformamide (DMF) | >10 mg/mL | ||
| DSPE (unmodified) | Chloroform | 3 mg/mL | |
| Ethanol | < 1 mg/mL | Insoluble. | |
| Dimethyl sulfoxide (DMSO) | < 1 mg/mL | Insoluble or slightly soluble. |
This data is for DSPE-PEG with a PEG molecular weight of 2000 (approximately 45 PEG units) and other derivatives, and should be used as a general guide. The solubility of this compound will vary.
Experimental Protocol for Determining the Solubility of this compound
This section details a comprehensive methodology for determining the solubility of this compound in a range of aqueous and organic solvents. This protocol is a synthesis of established methods for assessing the solubility of amphiphilic and lipid-based compounds.
Objective
To quantitatively determine the saturation solubility of this compound in various solvents at a specified temperature.
Materials
-
This compound powder
-
A selection of high-purity solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, chloroform, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled incubator or water bath
-
Microcentrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions)
-
Clear glass vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore)
Procedure
-
Preparation of Stock Solutions (for HPLC calibration):
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., chloroform/methanol mixture) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.
-
-
Sample Preparation for Solubility Testing:
-
Add an excess amount of this compound powder to a series of pre-weighed glass vials.
-
Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials vigorously for 2-5 minutes to ensure thorough mixing.
-
Place the vials in a thermostatically controlled incubator or shaking water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that saturation is reached. Intermittent vortexing during this period can facilitate equilibration.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved this compound.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the pellet.
-
Filter the supernatant through an appropriate syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system and determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the HPLC peak area against the concentration of the prepared standards.
-
Use the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant, which represents the saturation solubility of this compound in that solvent at the tested temperature. Express the solubility in units such as mg/mL or mmol/L.
-
Visual Inspection Method (for rapid screening)
A simplified, qualitative assessment of solubility can be performed by visual inspection.
-
Prepare a series of vials with a known amount of solvent.
-
Add incrementally increasing amounts of this compound to each vial.
-
After each addition, vortex and/or sonicate the vial until the solid is dissolved.
-
The solubility can be estimated as the highest concentration at which the this compound fully dissolves, resulting in a clear solution with no visible particulates.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound solubility.
Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.
References
An In-depth Technical Guide to m-PEG12-DSPE: From Commercial Availability to Application in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of m-PEG12-DSPE, a key excipient in modern drug delivery systems. We delve into its commercial availability and pricing, detailed experimental protocols for its use in liposomal and nanoparticle formulations, and its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide illustrates critical biological pathways and experimental workflows to provide a well-rounded resource for researchers in the field.
Commercial Suppliers and Pricing of this compound
The availability and cost of this compound are critical considerations for research and development. A variety of chemical suppliers offer this lipid-PEG conjugate, often with differing purity grades and in various quantities. Below is a summary of commercial suppliers and their listed prices for this compound. Please note that prices are subject to change and may not include shipping and handling fees. It is always recommended to request a formal quote from the supplier.
| Supplier | Catalog Number | Quantity | Price (USD) | Purity | Notes |
| BroadPharm | BP-22177 (as DSPE-PEG12-Mal) | 25 mg | $390.00 | >95% | Maleimide functionalized version.[1] |
| 100 mg | $890.00 | ||||
| Vector Labs | QBD-11094 (as m-dPEG®12-amido-dPEG®24-DSPE) | 25 mg | $141.00 | >98% | A longer PEG chain derivative.[2] |
| 100 mg | $253.00 | ||||
| Sigma-Aldrich | 880128P (DSPE-PEG(2000) Amine) | 25 mg | Inquiry | N/A | A related DSPE-PEG amine.[3] |
| TargetMol | T18138 | 100 mg | Inquiry | N/A | Stated as a PROTAC linker.[4] |
| 500 mg | Inquiry | ||||
| AxisPharm | AP-DSPE-PEG12-Mal | N/A | Inquiry | >95% | Maleimide functionalized version.[5] |
| Immunomart | T18138 | N/A | Inquiry | N/A | Stated as a PROTAC linker. |
Note: Some suppliers list variations of this compound (e.g., with different functional groups like Maleimide). The prices listed are for the most closely related available product if this compound is not explicitly priced. "Inquiry" indicates that pricing is provided upon request.
Core Applications and Mechanisms of Action
This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12], is an amphiphilic molecule combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units. This structure imparts unique properties that are highly valuable in drug delivery.
The DSPE portion readily incorporates into the lipid bilayer of liposomes and the core of lipid nanoparticles, providing stability. The PEG chain extends from the surface of the nanoparticle, creating a hydrophilic shield. This "stealth" characteristic reduces opsonization (the process by which nanoparticles are marked for destruction by the immune system), leading to a longer circulation half-life in the bloodstream. This prolonged circulation increases the probability of the nanoparticle reaching its target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.
In the context of PROTACs, the this compound can function as a linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound in drug delivery research.
Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to 60-65°C) to the flask containing the lipid film.
-
Rotate the flask gently in the water bath at 60-65°C for 1-2 hours to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction by Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of SUVs.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).
-
Drug Loading into Liposomes
Drugs can be loaded into liposomes either passively or actively.
-
Passive Loading: For hydrophilic drugs, the drug is dissolved in the hydration buffer before it is added to the lipid film. The drug is then encapsulated during the formation of the vesicles. Unencapsulated drug is typically removed by dialysis or size exclusion chromatography.
-
Active Loading (for ionizable drugs): This method involves creating an ion gradient across the liposome (B1194612) membrane to drive the drug into the liposome's aqueous core. For example, a pH gradient can be established by hydrating the lipid film with an acidic buffer and then exchanging the external buffer with a basic one.
Nanoparticle Formulation using this compound
This protocol outlines a general method for preparing drug-loaded polymeric nanoparticles with a DSPE-PEG coating for improved stability and circulation time.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug
-
This compound
-
Acetone (B3395972) or Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator or homogenizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and the hydrophobic drug in a suitable organic solvent like acetone or DCM.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous PVA solution while stirring vigorously to form a primary oil-in-water (O/W) emulsion.
-
Homogenize the emulsion using a probe sonicator or a high-speed homogenizer to reduce the droplet size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
PEGylation (Surface Modification):
-
Prepare a solution of this compound in water.
-
Add the this compound solution to the nanoparticle suspension and incubate with gentle stirring for a specified time (e.g., 1-2 hours) to allow the DSPE anchor to insert into the nanoparticle surface.
-
-
Purification and Characterization:
-
Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess PVA and unloaded drug.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing this compound-containing liposomes.
PROTAC Mechanism of Action
Caption: PROTACs mediate protein degradation via the ubiquitin-proteasome system.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.
Conclusion
This compound is a versatile and essential component in the formulation of advanced drug delivery systems. Its ability to confer "stealth" properties to nanoparticles and its utility as a flexible linker in PROTACs make it a valuable tool for researchers and drug developers. This guide has provided a comprehensive overview of its commercial availability, practical experimental protocols, and the fundamental mechanisms through which it exerts its effects. The provided diagrams offer a visual aid to understanding the complex processes involved. As the field of targeted drug delivery continues to evolve, the strategic use of well-characterized excipients like this compound will be paramount in the development of safer and more effective therapies.
References
- 1. DSPE-PEG12-Mal, 2413909-83-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Dspe-peg | Sigma-Aldrich [sigmaaldrich.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. DSPE-PEG12-Mal | AxisPharm [axispharm.com]
Navigating the Landscape of m-PEG12-DSPE: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol (12)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG12-DSPE) is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery and nanotechnology. Its amphiphilic nature, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the formation of stable micelles and liposomes. These nanostructures are instrumental in enhancing the solubility, stability, and pharmacokinetic profile of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, compiled from available literature and safety data sheets of related compounds, to ensure its effective and safe utilization in research and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and application.
| Property | Value | Reference |
| Molecular Formula | C67H132NO21P | [1] |
| Molecular Weight | ~1319 g/mol | [2] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO. Forms micelles in aqueous solutions. | [3] |
| Hygroscopicity | PEGylated lipids are generally hygroscopic. | [3][4] |
Safety and Toxicology
| Parameter | Observation | Compound | Reference |
| Cytotoxicity | Generally low for PEGylated lipids. | DSPE-PEG2000 | |
| Hemocompatibility | PEGylated solid lipid nanoparticles found to have good hemocompatibility. | PEGylated stearic acid SLNs | |
| Acute Toxicity (Oral LD50) | Data not available for this compound. | - | - |
| In Vitro Cytotoxicity (IC50) | Data not available for this compound. | - | - |
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form to avoid inhalation.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
Handling Procedures
Proper handling of this compound is crucial to maintain its integrity and ensure user safety. Due to its hygroscopic nature, specific precautions are necessary.
Experimental Protocol for Handling Solid this compound:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of moisture onto the cold solid.
-
Inert Atmosphere: If possible, handle the solid compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a glove box to minimize exposure to moisture and air.
-
Weighing: Weigh the desired amount of this compound quickly and accurately. For hygroscopic lipids, it is recommended to either weigh in a dry box or to dissolve the entire contents in a suitable organic solvent and aliquot the solution.
-
Dissolution: Dissolve the solid in an appropriate organic solvent (e.g., chloroform, methanol) in a glass container. Plastic containers should be avoided for organic solutions as they can leach impurities.
-
Storage of Solutions: Store the resulting solution in a tightly sealed glass vial with a Teflon-lined cap at the recommended temperature.
Storage Conditions
The stability of this compound is highly dependent on storage conditions. Improper storage can lead to degradation, affecting experimental outcomes.
| Form | Storage Temperature | Duration | Atmosphere | Container | Reference |
| Powder | -20°C | Up to 3 years | Dry, inert | Tightly sealed | |
| In Solvent | -80°C | Up to 1 year | Inert | Glass vial with Teflon-lined cap |
Key Storage Recommendations:
-
Temperature: Store this compound at or below -20°C in its solid form. Solutions should be stored at -80°C for long-term stability.
-
Moisture: As a hygroscopic material, it is critical to protect it from moisture.
-
Light: Store protected from light to prevent potential photo-degradation.
-
Inert Gas: For long-term storage of both solid and solutions, blanketing with an inert gas like argon or nitrogen is recommended.
Stability Profile
The stability of DSPE-PEG lipids can be influenced by several factors, including pH and temperature.
-
Hydrolytic Stability: The ester linkages in the DSPE moiety are susceptible to hydrolysis under acidic or basic conditions, which can be accelerated at elevated temperatures. It is advisable to maintain solutions at a neutral pH.
-
Thermal Stability: While specific data for this compound is unavailable, studies on DSPE-PEG2000 micelles show a melting transition of the lipid core at approximately 12.8°C. Stability is reportedly higher in the glassy phase below this temperature. High temperatures should be avoided to prevent degradation.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Experimental Protocols
While specific protocols for this compound are not widely published, the following are general methodologies that can be adapted.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):
This protocol provides a general framework for assessing the cytotoxicity of this compound formulations.
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound formulation in cell culture media. Remove the old media from the wells and add the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Stability Assessment by Dynamic Light Scattering (DLS):
DLS can be used to monitor the stability of this compound micelles or liposomes over time and under different conditions.
-
Sample Preparation: Prepare the this compound formulation at the desired concentration in a suitable buffer (e.g., PBS pH 7.4).
-
Initial Measurement: Measure the initial particle size distribution and polydispersity index (PDI) of the formulation using a DLS instrument.
-
Incubation: Aliquot the sample and incubate under different conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 1, 7, 14, 30 days).
-
Time-Point Measurements: At each time point, retrieve an aliquot and measure the particle size and PDI.
-
Data Analysis: Analyze the changes in particle size and PDI over time. A significant increase in either parameter may indicate aggregation or degradation of the nanoparticles.
Conclusion
This compound is a valuable tool in the development of advanced drug delivery systems. A thorough understanding and implementation of the safety, handling, and storage guidelines outlined in this technical guide are essential for ensuring the integrity of the compound and the safety of laboratory personnel. While specific quantitative data for this particular molecule is limited, the information provided for related compounds offers a strong foundation for its responsible use in research and development. Researchers are encouraged to perform their own characterization and stability studies to ensure the quality and suitability of this compound for their specific applications.
References
A Deep Dive into m-PEG12-DSPE: A Comparative Analysis of PEGylated Lipids for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug delivery, the surface functionalization of lipid nanoparticles (LNPs) with polyethylene (B3416737) glycol (PEG) has been a cornerstone strategy to enhance therapeutic efficacy. This technical guide provides an in-depth comparison of methoxy-PEG12-distearoylphosphatidylethanolamine (m-PEG12-DSPE) with other commonly used PEGylated lipids, offering a comprehensive overview of their physicochemical properties, in vitro and in vivo performance, and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the rational design of next-generation nanomedicines.
Introduction to PEGylated Lipids in Drug Delivery
PEGylation, the process of covalently attaching PEG chains to the surface of nanoparticles, imparts "stealth" characteristics, enabling them to evade the mononuclear phagocyte system (MPS) and prolonging their circulation time in the bloodstream[1]. This extended circulation increases the probability of the nanoparticles accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a common phospholipid anchor for PEG chains in these formulations[2].
The choice of the PEGylated lipid is a critical determinant of the nanoparticle's in vivo performance, influencing its stability, circulation time, and cellular uptake[1]. While long-chain PEGs like PEG2000 and PEG5000 have been the standard, there is growing interest in the utility of shorter PEG chains, such as the 12-unit ethylene (B1197577) glycol chain of this compound, for specific therapeutic applications.
Physicochemical Properties: A Quantitative Comparison
The molecular weight and length of the PEG chain, as well as the nature of the lipid anchor, significantly influence the physicochemical properties of the resulting nanoparticles. The following tables summarize the quantitative differences observed in nanoparticles formulated with this compound (or its close counterpart, DSPE-PEG550) and other common PEGylated lipids.
Table 1: Comparison of Physicochemical Properties of PEGylated Liposomes
| Property | This compound (or DSPE-PEG550) | DSPE-PEG2000 | DSPE-PEG5000 | Reference(s) |
| Approx. PEG MW (Da) | ~550 | 2000 | 5000 | N/A |
| Hydrodynamic Diameter (nm) | Generally smaller than longer PEG chains | ~100-150[3][4] | Larger than DSPE-PEG2000 formulations | |
| Polydispersity Index (PDI) | Typically < 0.2 | ~0.1 - 0.2 | Typically < 0.2 | |
| Zeta Potential (mV) | ~ -25 to -35 | ~ -30 to -38 | More neutral than DSPE-PEG2000 |
Note: Absolute values can vary significantly based on the core lipid composition, drug load, and formulation method.
In Vitro and In Vivo Performance: A Comparative Overview
The biological performance of PEGylated nanoparticles is a direct consequence of their physicochemical properties. The length of the PEG chain plays a pivotal role in mediating the interaction of the nanoparticle with the biological environment.
Table 2: Comparison of In Vitro and In Vivo Performance of PEGylated Liposomes
| Parameter | This compound (or DSPE-PEG550) | DSPE-PEG2000 | DSPE-PEG5000 | Reference(s) |
| Drug Encapsulation Efficiency (%) | High | High (e.g., >80%) | Generally High | |
| In Vitro Drug Release | Potentially faster initial release | Sustained Release | Potentially slower initial release | |
| Cellular Uptake | Generally higher than longer PEG chains | Efficient, but can be sterically hindered | Can be significantly reduced | |
| In Vivo Circulation Time | Shorter than longer PEG chains | Prolonged | Potentially longer than DSPE-PEG2000 | |
| Tumor Accumulation | Potentially lower due to shorter circulation | Enhanced via EPR effect | Potentially enhanced for very long-circulating particles |
Shorter PEG chains, such as in this compound, can lead to a less dense PEG brush on the nanoparticle surface. This can result in reduced steric hindrance, leading to increased cellular uptake, which can be advantageous for therapies requiring efficient intracellular delivery. However, this may come at the cost of a shorter circulation half-life compared to nanoparticles formulated with longer PEG chains like DSPE-PEG2000.
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of PEGylated liposomes.
Liposome (B1194612) Preparation by Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
-
Lipid Film Formation:
-
Dissolve the desired lipids, including the PEGylated lipid (e.g., this compound or DSPE-PEG2000), and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
This is typically done by passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specific number of passes (e.g., 11-21 times) using a mini-extruder device.
-
Characterization of Physicochemical Properties
These parameters are crucial for predicting the in vivo fate of liposomes and are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Instrumentation: A Zetasizer, such as those from Malvern Panalytical, is commonly used.
-
Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Measurement:
-
For size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The data is then analyzed to determine the hydrodynamic diameter and the width of the size distribution (PDI).
-
For zeta potential, an electric field is applied to the sample, and the velocity of the particles is measured to determine their surface charge.
-
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully loaded into the liposomes.
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include size exclusion chromatography (e.g., using a Sephadex column), dialysis, or ultracentrifugation.
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
-
Calculation of EE%:
-
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100.
-
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in the study of PEGylated lipids.
Caption: Experimental workflow for the preparation and evaluation of PEGylated liposomes.
Caption: Generalized pathways for the cellular uptake of PEGylated liposomes.
Conclusion
The selection of a PEGylated lipid is a critical decision in the design of liposomal drug delivery systems. While DSPE-PEG2000 has been a workhorse in the field, providing excellent stability and prolonged circulation, shorter PEG chains like this compound offer intriguing possibilities. The potentially enhanced cellular uptake associated with shorter PEGs could be beneficial for applications where efficient intracellular drug delivery is paramount. However, this must be balanced against the likelihood of a shorter circulation half-life.
This guide has provided a comparative overview of this compound and other common PEGylated lipids, supported by quantitative data and detailed experimental protocols. The provided visualizations of key workflows and biological pathways offer a conceptual framework for understanding the critical parameters in the development of these advanced drug delivery systems. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of different PEGylated lipids and to guide the rational design of next-generation nanomedicines tailored for specific therapeutic challenges.
References
- 1. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
Methodological & Application
Application Notes: Preparation and Characterization of m-PEG12-DSPE Liposomes for Drug Delivery
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that serve as versatile nanocarriers for both hydrophilic and hydrophobic drugs.[1][2] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated with polyethylene (B3416737) glycol (PEG), such as m-PEG12-DSPE, is a critical strategy in modern liposome (B1194612) formulation. The DSPE component, with its high phase transition temperature, imparts rigidity and stability to the lipid bilayer, minimizing drug leakage.[3] The PEG moiety creates a hydrophilic corona around the liposome, providing a "stealth" characteristic that enables the vesicle to evade the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream.[2][3] This extended circulation enhances the probability of the liposome accumulating at target sites, like tumors, through the enhanced permeability and retention (EPR) effect.
These application notes provide a comprehensive protocol for the preparation of this compound-containing liposomes using the thin-film hydration method followed by extrusion, a robust and widely adopted technique. Additionally, standard protocols for the physicochemical characterization of the resulting liposomes are detailed.
Core Principles of Liposome Preparation
The fabrication of PEGylated liposomes is a multi-stage process requiring careful control of various parameters to ensure the final product has the desired characteristics. The cornerstone of this process is the thin-film hydration method, also known as the Bangham method.
-
Lipid Film Hydration: The process begins by dissolving the constituent lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent. This solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the interior surface of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer triggers the self-assembly of lipids into multilamellar vesicles (MLVs). For passive encapsulation, the therapeutic agent is dissolved in this hydration buffer.
-
Size Reduction (Extrusion): The initial MLVs are heterogeneous in size and lamellarity. To produce vesicles with a uniform and defined size, the MLV suspension is subjected to an extrusion process. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature (T_m). This procedure reduces the size and number of lamellae, resulting in a homogenous population of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Purification and Characterization: Following size reduction, unencapsulated drug molecules are removed from the liposome suspension using techniques like size exclusion chromatography or dialysis. The final liposome formulation is then rigorously characterized for its physicochemical properties, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Experimental Protocols
Protocol 1: Preparation of Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a target diameter of approximately 100 nm.
Materials and Reagents:
-
Primary Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound)
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 3:1 v/v)
-
Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES-Buffered Saline (HBS)
-
Drug for encapsulation (if applicable)
Equipment:
-
Round-bottom flask (50 mL)
-
Rotary evaporator with water bath
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (1 mL)
-
Heating block or water bath for extruder
-
Analytical balance, glassware, and standard laboratory equipment
Procedure:
-
Lipid Mixture Preparation:
-
Accurately weigh the lipids (e.g., DSPC, Cholesterol, and this compound) to achieve the desired molar ratio. A common starting ratio for stable, long-circulating liposomes is 55:40:5 (DSPC:Chol:this compound).
-
Dissolve the weighed lipids in 2-4 mL of the chloroform/methanol solvent mixture in a round-bottom flask. Swirl gently to ensure complete dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 35-45°C.
-
Rotate the flask and gradually reduce the pressure (to 200–300 mbar) to evaporate the organic solvent. Continue this process until a thin, dry, and uniform lipid film is formed on the inner wall of the flask.
-
To ensure complete removal of residual solvent, dry the film further under high vacuum for at least 4 hours or overnight.
-
-
Hydration of Lipid Film:
-
Pre-heat the hydration buffer (e.g., PBS pH 7.4) to a temperature above the T_m of the lipid with the highest transition temperature (for DSPC, this is >55°C; a common hydration temperature is 60-65°C).
-
Add the pre-heated buffer to the flask containing the dry lipid film. If passively encapsulating a hydrophilic drug, the drug should be dissolved in this buffer.
-
Agitate the flask gently (by hand or on a shaker) for 1-2 hours, maintaining the temperature above the T_m. This process hydrates the lipid film and leads to the formation of MLVs. The suspension will appear milky.
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder assembly to the same temperature used for hydration (e.g., 60-65°C) to prevent the lipids from solidifying.
-
Load the MLV suspension into one of the gas-tight syringes and carefully attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Gently push the suspension from the full syringe through the membrane into the empty syringe. This constitutes one pass.
-
Repeat this process for a total of 11 to 21 passes. An odd number of passes ensures the final product is in the opposite syringe, minimizing contamination with unextruded material.
-
The resulting suspension should be translucent, indicating the formation of unilamellar vesicles.
-
-
Purification and Storage:
-
To remove any unencapsulated drug, purify the liposome suspension using a size-exclusion chromatography column (e.g., Sephadex G-50) or through dialysis against the hydration buffer.
-
Store the final liposome preparation at 4°C for short-term storage. For long-term stability, further studies may be required.
-
Protocol 2: Physicochemical Characterization of Liposomes
1. Measurement of Particle Size, PDI, and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-average diameter), the size distribution (Polydispersity Index, PDI), and the surface charge (Zeta Potential) of the liposomes in suspension.
-
Protocol:
-
Dilute the liposome suspension in the external buffer (the same buffer used for hydration and purification) to an appropriate concentration to prevent multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to 25°C.
-
Perform the measurement according to the instrument's software instructions. Record the Z-average diameter, PDI, and Zeta Potential. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.
-
2. Determination of Encapsulation Efficiency (EE) and Loading Capacity (LC)
-
Principle: EE and LC are determined by separating the unencapsulated ("free") drug from the liposomes and then quantifying the amount of drug that is successfully encapsulated within the vesicles.
-
Protocol:
-
Separate the unencapsulated drug from the liposomal formulation using methods like dialysis or size exclusion chromatography as described in the purification step.
-
Collect the purified liposome fraction.
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., 1% Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).
-
Calculate the EE and LC using the following formulas:
-
Encapsulation Efficiency (%EE): %EE = (Amount of Encapsulated Drug / Total Initial Amount of Drug) * 100
-
Loading Capacity (%LC): %LC = (Mass of Encapsulated Drug / Total Mass of Lipids) * 100
-
-
Data Presentation
Quantitative data from liposome preparation and characterization should be clearly organized for comparison and analysis.
Table 1: Example Liposome Formulations Using this compound
| Formulation ID | Primary Lipid | Lipid Composition (Molar Ratio) | Purpose / Key Feature |
|---|---|---|---|
| Lipo-S-01 | DSPC | DSPC:Chol:this compound (55:40:5) | Standard formulation for rigid, stable "stealth" liposomes. |
| Lipo-S-02 | DPPC | DPPC:Chol:this compound (55:40:5) | Lower T_m than DSPC, potentially altering drug release profiles. |
| Lipo-S-03 | DSPC | DSPC:Chol:this compound (55:40:10) | Higher PEG concentration, may result in smaller vesicles and enhanced stability. |
Table 2: Typical Physicochemical Properties of 100 nm Extruded Liposomes
| Parameter | Typical Range | Method of Analysis |
|---|---|---|
| Z-average Diameter | 90 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 mV to -25 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | Varies widely (1-90%) | Varies by drug and loading method (e.g., HPLC, UV-Vis) |
Table 3: Troubleshooting Guide for Liposome Preparation
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Aggregation / Instability | Insufficient surface charge or steric hindrance. | Ensure zeta potential is > ±20 mV or increase the molar percentage of this compound (e.g., from 5% to 10%). |
| Large Particle Size / High PDI | Incomplete extrusion; hydration below T_m. | Ensure the extruder is heated above the lipid T_m. Increase the number of extrusion cycles (e.g., to 21 passes). |
| Low Encapsulation Efficiency (Hydrophilic Drug) | Drug leakage due to high membrane permeability; small internal aqueous volume. | Increase cholesterol content to enhance bilayer packing. Optimize the this compound concentration, as very high levels can lead to smaller vesicles and reduced volume. |
| Low Encapsulation Efficiency (Lipophilic Drug) | Drug precipitation; competition for space within the bilayer. | Ensure the drug remains soluble in the organic solvent. Optimize the drug-to-lipid ratio. Excessive cholesterol can sometimes decrease encapsulation. |
Visualizations
Diagrams can effectively illustrate complex workflows and logical processes involved in liposome preparation and troubleshooting.
Caption: Workflow for preparing this compound liposomes via thin-film hydration.
Caption: Decision tree for troubleshooting low drug encapsulation efficiency.
References
Revolutionizing Drug Delivery: Applications and Protocols for m-PEG12-DSPE Systems
For Researchers, Scientists, and Drug Development Professionals
The advent of nanotechnology in medicine has paved the way for highly targeted and efficient drug delivery systems. Among the key players in this revolution is the phospholipid-polymer conjugate, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG-DSPE), with m-PEG12-DSPE being a notable member of this family. This versatile biocompatible and biodegradable amphiphile is a cornerstone in the formulation of stealth nanoparticles, such as liposomes and micelles, designed to enhance the therapeutic index of a wide array of drugs, from chemotherapeutics to novel gene therapies.
The unique architecture of this compound, featuring a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the spontaneous self-assembly into core-shell nanostructures in aqueous environments. The DSPE core serves as a reservoir for hydrophobic drugs, while the PEG corona provides a "stealth" shield, minimizing recognition by the reticuloendothelial system (RES). This steric hindrance prolongs the circulation half-life of the encapsulated therapeutic, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and experimental protocols for the utilization of this compound in advanced drug delivery systems, supported by quantitative data and visual workflows to guide researchers in their quest for more effective and safer therapies.
Physicochemical and In Vivo Performance of m-PEG-DSPE Drug Delivery Systems
The following tables summarize key quantitative data from preclinical studies on drug delivery systems formulated with m-PEG-DSPE, primarily focusing on the widely studied m-PEG2000-DSPE as a representative of the m-PEG-DSPE family.
Table 1: Physicochemical Characteristics of m-PEG-DSPE-Based Nanoparticles
| Drug Carrier | Therapeutic Agent | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Liposomes | Doxorubicin (B1662922) | 80 - 120 | < 0.2 | -10 to -30 | > 90 | 5 - 10 |
| Paclitaxel | 100 - 150 | < 0.2 | -15 to -35 | > 85 | 3 - 8 | |
| Micelles | Doxorubicin | 10 - 30 | < 0.15 | -5 to +5 | 86.1 - 97.5[1] | Not Reported |
| Gemcitabine prodrug (GemC18) | ~15 | < 0.2 | Near neutral | High | ~10 (w/w) | |
| siRNA | 50 - 120 | < 0.2 | Near neutral to slightly negative | > 90 | Not Applicable |
Table 2: In Vivo Efficacy of m-PEG-DSPE Formulations in Cancer Models
| Drug Carrier | Therapeutic Agent | Cancer Model | Tumor Growth Inhibition | Survival Benefit |
| Liposomes | Doxorubicin | Breast Cancer (4T1) | Significant reduction in tumor volume compared to free drug[2] | Increased survival time |
| Doxorubicin | Doxorubicin-resistant colon cancer (C26/DOX) | Similar anti-tumor effect to sensitive tumors[3] | Not Reported | |
| Micelles | Gemcitabine prodrug (GemC18) | Pancreatic Cancer (BxPC-3) | Superior antitumor efficacy compared to free gemcitabine[4] | Prolonged survival |
| siRNA (targeting luciferase) | HeLa Xenograft | ~40% knockdown of luciferase expression[5] | Not Reported |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-based drug delivery systems are provided below.
Protocol 1: Preparation of Doxorubicin-Loaded Stealth Liposomes via Thin-Film Hydration
This protocol details the formulation of doxorubicin-loaded liposomes utilizing this compound for a "stealth" characteristic, employing a remote loading method with an ammonium (B1175870) sulfate (B86663) gradient to achieve high encapsulation efficiency.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Doxorubicin HCl
-
Ammonium sulfate solution (250 mM)
-
HEPES buffered saline (HBS), pH 7.4
-
Sephadex G-50 column
-
Luer-lock syringes (1 mL)
-
Extruder device
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound (e.g., in a 3:2:0.5 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum at 60-65°C to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the 250 mM ammonium sulfate solution by gentle rotation at 65°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 10-15 times at 65°C to form small unilamellar vesicles (SUVs).
-
-
Creation of Ammonium Sulfate Gradient:
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
-
Doxorubicin Loading:
-
Prepare a doxorubicin HCl solution (e.g., 2 mg/mL) in HBS.
-
Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:10 (w/w).
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring to allow for active loading of doxorubicin into the liposomes.
-
-
Purification:
-
Remove unencapsulated doxorubicin by passing the formulation through another Sephadex G-50 column equilibrated with HBS.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the liposome morphology using Transmission Electron Microscopy (TEM).
-
Quantify the encapsulated doxorubicin using a spectrophotometer after disrupting the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation efficiency and drug loading.
-
Protocol 2: Preparation of siRNA-Loaded Micelles via Direct Dissolution and Complexation
This protocol outlines the formation of micelles for siRNA delivery using this compound and a cationic lipid, followed by characterization.
Materials:
-
This compound
-
Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)
-
siRNA (specific to the target gene)
-
RNase-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe filters (0.22 µm)
Procedure:
-
Micelle Formation:
-
Dissolve this compound and the cationic lipid (e.g., at a 1:1 molar ratio) in RNase-free water.
-
Gently heat the solution to 60-65°C for 5-10 minutes to ensure complete dissolution and formation of mixed micelles.
-
Allow the solution to cool to room temperature.
-
Filter the micelle solution through a 0.22 µm syringe filter to remove any aggregates.
-
-
siRNA Complexation:
-
Dilute the siRNA stock solution to the desired concentration in RNase-free water.
-
Add the siRNA solution to the micelle solution at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA). This ratio needs to be optimized for efficient complexation and delivery.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the electrostatic complexation of siRNA with the cationic micelles.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the siRNA-loaded micelles using DLS. The zeta potential should be positive, indicating successful siRNA complexation.
-
Assess the siRNA encapsulation efficiency using a gel retardation assay.
-
Visualize the morphology of the micelles using TEM.
-
Evaluate the in vitro gene silencing efficacy in a relevant cell line using a luciferase assay or qRT-PCR.
-
Protocol 3: Characterization of this compound Nanoparticles
3.1 Dynamic Light Scattering (DLS) for Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration to avoid multiple scattering.
-
Measurement:
-
Equilibrate the DLS instrument.
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement according to the instrument's software to obtain the Z-average diameter, PDI, and zeta potential.
-
3.2 Transmission Electron Microscopy (TEM) for Morphology
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick off the excess liquid with filter paper.
-
-
Staining (Optional for Liposomes/Micelles):
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 1-2 minutes.
-
Wick off the excess stain.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Image the grid under the TEM at various magnifications.
-
Signaling Pathways
This compound-based nanocarriers can deliver a variety of therapeutic agents that modulate specific cellular signaling pathways. Below are diagrams illustrating two key pathways relevant to anticancer drug and siRNA delivery.
Doxorubicin-Induced Apoptosis
Doxorubicin, a widely used chemotherapeutic, primarily induces apoptosis through the intrinsic (mitochondrial) pathway. When delivered via m-PEG-DSPE liposomes, doxorubicin accumulates in tumor cells and triggers a cascade of events leading to programmed cell death.
siRNA-Mediated Gene Silencing (RNA Interference Pathway)
siRNA delivered by m-PEG-DSPE micelles engages the RNA interference (RNAi) machinery within the cell to silence the expression of a target gene.
Regulatory Status
While numerous PEGylated drugs have received FDA approval, and DSPE-PEG is a component of some approved formulations, there is no definitive public information confirming that a drug containing specifically this compound is currently FDA-approved. However, the broader class of DSPE-PEG lipids is well-established in clinically approved nanomedicines, such as the PEGylated liposomal doxorubicin formulation, Doxil®. The extensive use and favorable safety profile of DSPE-PEG conjugates in these approved products provide a strong foundation for the continued development and potential future approval of formulations containing this compound.
Conclusion
This compound and its longer-chain counterparts have proven to be invaluable tools in the field of drug delivery. Their ability to form stable, long-circulating nanoparticles has significantly improved the therapeutic potential of a variety of drugs, particularly in the realm of oncology. The detailed protocols and compiled data herein serve as a comprehensive resource for researchers and developers aiming to harness the power of m-PEG-DSPE technology to create the next generation of targeted therapies. As research progresses, the continued optimization of these delivery systems holds the promise of even more effective and personalized treatments for a wide range of diseases.
References
- 1. The Influence of Nano-Carrier Architecture on In Vitro siRNA Delivery Performance and In Vivo Biodistribution: Polyplexes vs. Micelleplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for m-PEG12-DSPE in Lipid Nanoparticle (LNP) Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including the delivery of mRNA and siRNA.
Introduction to this compound in LNP Formulations
This compound is a PEGylated phospholipid integral to the design of LNPs. It is an amphiphilic molecule composed of a hydrophobic DSPE (distearoylphosphatidylethanolamine) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 ethylene (B1197577) glycol repeat units. In LNP formulations, this compound plays a crucial role in controlling nanoparticle size, preventing aggregation, and modulating the biological performance of the nanoparticles.[1][2]
The PEG component provides a hydrophilic corona that sterically stabilizes the LNPs, which is critical for their storage and in vivo stability.[3] However, the length of the PEG chain significantly influences the LNP's properties. While longer PEG chains (e.g., PEG2000) offer extended circulation times, they can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[4] Shorter PEG chains, such as in this compound, are thought to facilitate a more rapid "shedding" from the LNP surface post-administration, potentially leading to enhanced cellular uptake and payload delivery.[5]
LNPs are typically composed of four main components:
-
Ionizable Cationic Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged nucleic acids (mRNA, siRNA). At physiological pH, they are neutral, reducing toxicity.
-
Helper Phospholipids: Lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) contribute to the lipid bilayer structure and stability of the LNP.
-
Cholesterol: This structural lipid enhances LNP integrity and membrane fluidity.
-
PEGylated Lipids (e.g., this compound): These lipids control particle size and prevent aggregation.
Quantitative Data on LNP Formulations
The physicochemical properties of LNPs are critical for their in vitro and in vivo performance. The choice of PEG-lipid, including its concentration and acyl chain length, significantly impacts these properties.
| Formulation Parameter | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Effect of PEG-Lipid Molar Percentage | |||||
| 0.5% DMG-PEG2k | 117 | < 0.2 | Near-neutral | > 90% | |
| 1.5% DMG-PEG2k | 43 | < 0.2 | Near-neutral | > 90% | |
| 5.0% DMG-PEG2k | 23 | < 0.2 | Near-neutral | > 90% | |
| Effect of PEG-Lipid Acyl Chain Length | |||||
| DMG-PEG2k (C14) | ~70 | < 0.06 | Near-neutral | > 90% | |
| DSPE-PEG2k (C18) | ~70 | < 0.06 | Near-neutral | > 90% | |
| LNP with Functionalized DSPE-PEG | |||||
| DSPE-PEG2k-Amine (0.3%) | ~80 | < 0.2 | +5 to +10 | > 90% | |
| DSPE-PEG2k-Carboxy-NHS (0.3%) | ~80 | < 0.2 | -5 to -10 | > 90% |
Experimental Protocols
Protocol for LNP Formulation using Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
DSPC
-
Cholesterol
-
This compound
-
mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and chip
-
Syringe pumps
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in anhydrous ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device with two syringe pumps.
-
Load one syringe with the lipid-ethanol solution and the other with the mRNA-buffer solution.
-
Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the pumps to mix the two solutions through the microfluidic chip. The rapid mixing leads to the self-assembly of LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay.
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage (with a suitable cryoprotectant).
-
Protocol for In Vitro Transfection
This protocol outlines the steps for transfecting cells in culture with mRNA-loaded LNPs.
Materials:
-
Cells (e.g., HEK293T, HeLa)
-
Cell culture medium
-
mRNA-LNPs
-
Luciferase assay kit (if using luciferase mRNA)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the mRNA-LNPs in cell culture medium to achieve the desired final mRNA concentration (e.g., 10-100 ng/well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
-
Assessment of Transfection Efficiency:
-
If using luciferase mRNA, lyse the cells and measure the luciferase activity using a luciferase assay kit and a plate reader.
-
If using a fluorescent protein-encoding mRNA, visualize the cells under a fluorescence microscope or quantify the fluorescence using flow cytometry.
-
Visualizations
LNP Formulation and In Vitro Testing Workflow
Caption: Experimental workflow for LNP formulation and in vitro evaluation.
PI3K/Akt Signaling Pathway Targeted by siRNA
This diagram illustrates a simplified PI3K/Akt signaling pathway, which is a common target in cancer therapy. An siRNA delivered by an LNP could target and silence a key component of this pathway, such as Akt1.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of m-PEG12-DSPE in mRNA Vaccine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility. A critical component of these vaccines is the lipid nanoparticle (LNP) delivery system, which protects the fragile mRNA molecule and facilitates its entry into host cells. Within the LNP formulation, methoxy-polyethylene glycol (m-PEG) conjugated lipids, such as m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), play a pivotal role. These PEGylated lipids are essential for controlling the physicochemical properties of the LNPs, thereby influencing their stability, circulation time, and overall efficacy.
These application notes provide a detailed overview of the function of this compound in mRNA vaccine formulations, along with comprehensive protocols for the preparation, characterization, and evaluation of mRNA-LNPs incorporating this crucial excipient.
The Multifaceted Role of this compound in LNP Formulations
This compound is an amphiphilic molecule consisting of a hydrophilic PEG polymer chain linked to a hydrophobic DSPE lipid anchor. This structure allows it to embed within the lipid bilayer of the LNP, with the PEG chains extending into the aqueous environment. This orientation confers several critical properties to the nanoparticle:
-
Steric Stabilization: The hydrophilic PEG chains form a steric barrier on the surface of the LNP. This "stealth" layer prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable product.[1]
-
Control of Particle Size: The inclusion of PEGylated lipids during the LNP self-assembly process is crucial for controlling the final particle size. Increasing the molar percentage of PEG-lipids generally leads to smaller LNPs.[2]
-
Prolonged Circulation Time: The steric hindrance provided by the PEG layer reduces opsonization—the process of marking particles for clearance by the immune system—thereby extending the circulation half-life of the LNPs in the bloodstream.[3] This increased circulation time enhances the probability of the LNPs reaching their target cells.
-
Modulation of Cellular Uptake: While essential for stability and circulation, the PEG shield can also hinder cellular uptake. A balance must be struck, as a certain degree of "PEG shedding" from the LNP surface is thought to be necessary for efficient endocytosis and subsequent endosomal escape of the mRNA payload. The length of the lipid anchor (e.g., DSPE with its C18 chains) influences the residence time of the PEG-lipid in the LNP membrane.[4]
The concentration of this compound in the lipid mixture is a critical formulation parameter that must be optimized to balance these effects for maximal vaccine potency.
Quantitative Impact of PEGylated Lipids on LNP Characteristics
The molar ratio of the lipid components, including the PEGylated lipid, significantly influences the physicochemical properties and biological activity of mRNA-LNPs. The following tables summarize key quantitative data from various studies.
| LNP Formulation Composition (Molar Ratio) | Key Findings | Reference |
| Ionizable Lipid / DSPC / Cholesterol / this compound (50:10:38.5:1.5) | A common baseline formulation for in vivo studies. The 1.5 mol% of PEG-lipid provides a good balance of stability and efficacy. | [3] |
| Ionizable Lipid / DOPE / Cholesterol / C14-PEG-2000 (48:10:40:2) | A representative formulation for in vitro and in vivo evaluation. | |
| Ionizable Lipid / Cholesterol / DMG-PEG / DOPE (40:(50-X):X:10) where X = 0.1 to 10 | Demonstrates the tunable nature of PEG-lipid concentration to optimize formulations. | |
| ALC-0315 / DSPC / Cholesterol / ALC-0159 (46.3:9.4:42.7:1.6) | Composition of the Pfizer-BioNTech COVID-19 vaccine (Comirnaty®). ALC-0159 is a PEGylated lipid. | |
| SM-102 / DSPC / Cholesterol / DMG-PEG 2000 (50:10:38.5:1.5) | Composition of the Moderna COVID-19 vaccine (Spikevax®). |
Table 1: Exemplary Molar Ratios of Lipids in mRNA-LNP Formulations.
| PEG-Lipid Parameter | Effect on LNP Properties | Reference |
| Molar Percentage | Increasing PEG-lipid content (e.g., from 0.5% to 3%) can lead to a decrease in particle size. A bell-shaped relationship is often observed for transfection efficiency, with an optimal concentration (e.g., 1.5% in vitro, 5% in vivo) beyond which efficacy decreases. | |
| Acyl Chain Length | Longer acyl chains (e.g., C18 in DSPE) lead to slower desorption from the LNP surface compared to shorter chains (e.g., C14 in DMG), which can impact the timing of cellular uptake and endosomal escape. Formulations with longer acyl chains have shown decreased protein expression. | |
| PEG Molecular Weight | Higher molecular weight PEG (e.g., 5000 Da vs. 2000 Da) can lead to smaller particle sizes but may also decrease protein expression, although this is dependent on the lipid anchor. | |
| Encapsulation Efficiency | High encapsulation efficiencies (often >90%) are achievable with optimized PEG-lipid concentrations. |
Table 2: Influence of PEG-Lipid Parameters on mRNA-LNP Characteristics.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the formulation, characterization, and evaluation of mRNA-LNPs containing this compound.
Protocol for mRNA-LNP Formulation using Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
This compound
-
mRNA encoding a reporter protein (e.g., Firefly Luciferase) or antigen of interest
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 10 mM, pH 3.0-4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassette (e.g., 20 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound individually in anhydrous ethanol to create stock solutions of known concentrations (e.g., 10-50 mg/mL).
-
Vortex or gently heat (if necessary) to ensure complete dissolution.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:this compound).
-
Add anhydrous ethanol to reach the final desired total lipid concentration for the organic phase. Vortex to mix thoroughly.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Thaw the mRNA solution on ice.
-
Dilute the mRNA in the citrate buffer to the desired concentration. The final volume should be three times the volume of the organic phase for a 3:1 flow rate ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Draw the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the desired total flow rate (e.g., 4-14 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic).
-
Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the mRNA-LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP suspension against sterile PBS at 4°C for at least 2 hours, with a buffer change after 1 hour. Use a dialysis cassette with an appropriate molecular weight cutoff.
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP suspension through a 0.22 µm syringe filter into a sterile tube.
-
Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
Protocol for LNP Characterization
3.2.1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)
DLS is used to determine the hydrodynamic diameter and size distribution of the LNPs.
Procedure:
-
Dilute a small aliquot of the LNP suspension in sterile PBS (e.g., 1:100 dilution) to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Measure the particle size and PDI using a DLS instrument according to the manufacturer's protocol. Aim for a Z-average diameter between 80-120 nm and a PDI below 0.2 for optimal formulations.
3.2.2. Zeta Potential Measurement
Zeta potential indicates the surface charge of the LNPs, which can influence their stability and interaction with cell membranes.
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.
-
Measure the zeta potential using an instrument equipped with an electrophoretic light scattering (ELS) module.
3.2.3. mRNA Encapsulation Efficiency using RiboGreen Assay
This assay quantifies the amount of mRNA successfully encapsulated within the LNPs.
Procedure:
-
Prepare a standard curve of known mRNA concentrations.
-
In a 96-well black plate, prepare two sets of diluted LNP samples in TE buffer.
-
To one set of samples, add a lysis buffer containing a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This measures the total mRNA.
-
To the other set, add only TE buffer. This measures only the unencapsulated (free) mRNA.
-
Add the RiboGreen reagent to all wells, incubate in the dark, and measure the fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEG anchors in PEGylated siRNA lipoplexes on in vitro gene-silencing effects and siRNA biodistribution in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporation of m-PEG12-DSPE into Nanocarriers
Introduction
This document provides detailed application notes and protocols for the incorporation of methoxy-poly(ethylene glycol) (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE) into various nanocarrier systems. The inclusion of PEGylated lipids like this compound is a widely adopted strategy to enhance the systemic circulation time and stability of nanocarriers by creating a hydrophilic "stealth" layer.[1][2][3] This layer sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS).[1][4] These protocols are intended for researchers, scientists, and drug development professionals working on advanced drug delivery systems.
The following sections detail the methodologies for incorporating this compound into two common types of nanocarriers: liposomes and polymeric nanoparticles. Additionally, characterization techniques to verify the successful incorporation and its impact on the nanocarrier's physicochemical properties are described.
I. Incorporation of this compound into Liposomes via Thin-Film Hydration
The thin-film hydration method is a robust and widely used technique for the preparation of liposomes. It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to produce unilamellar vesicles of a desired size.
Experimental Protocol
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other primary phospholipid
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes of defined pore size
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid (e.g., DSPC), cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of the components is critical and should be optimized for the specific application. A common starting point is a molar ratio of 55:40:5 for DSPC:Cholesterol:this compound.
-
Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipids to ensure a uniform film. The flask is rotated to create a thin, even lipid film on the inner surface.
-
Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be maintained above the lipid phase transition temperature. This step results in the formation of multilamellar vesicles (MLVs). If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Size Reduction (Optional but Recommended): To obtain unilamellar vesicles (SUVs or LUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion. Extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) is the preferred method for generating vesicles with a narrow size distribution. The extrusion should be performed for an odd number of passes (e.g., 11-21 times).
-
Purification: Unencapsulated drug and excess lipids can be removed by methods such as size exclusion chromatography or dialysis.
Visualization of the Experimental Workflow
Caption: Workflow for preparing PEGylated liposomes using the thin-film hydration method.
II. Incorporation of this compound into Polymeric Nanoparticles via Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for preparing polymeric nanoparticles. This method involves dissolving the polymer and a hydrophobic drug in a water-miscible organic solvent and then adding this solution to an aqueous phase, leading to the rapid precipitation of the polymer and the formation of nanoparticles. This compound can be incorporated to form a protective surface layer.
Experimental Protocol
Materials:
-
Biodegradable polymer (e.g., PLGA, PLA)
-
This compound
-
Water-miscible organic solvent (e.g., acetone, acetonitrile)
-
Aqueous non-solvent (e.g., deionized water), often containing a surfactant (e.g., Poloxamer 188)
-
Hydrophobic drug to be encapsulated (optional)
Equipment:
-
Magnetic stirrer
-
Syringe pump (for controlled addition)
-
Rotary evaporator or dialysis system
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in the organic solvent. If incorporating this compound via co-precipitation, dissolve it in this phase as well.
-
Aqueous Phase Preparation: Prepare the aqueous non-solvent, which may contain a surfactant to aid in nanoparticle stabilization.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. A syringe pump can be used for a controlled and reproducible addition rate. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Solvent Removal: The organic solvent is removed from the nanoparticle suspension, typically by evaporation under reduced pressure or by dialysis against water.
-
Purification and Concentration: The nanoparticle suspension can be purified to remove unencapsulated drug and excess surfactants by centrifugation or dialysis. Concentration can be achieved by ultrafiltration.
Visualization of the Experimental Workflow
Caption: Workflow for preparing PEGylated polymeric nanoparticles via nanoprecipitation.
III. Characterization of this compound Incorporated Nanocarriers
Thorough characterization is essential to ensure the quality and performance of the formulated nanocarriers.
Physicochemical Characterization
| Parameter | Technique | Purpose | Typical Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the mean hydrodynamic diameter and the width of the size distribution. A low PDI indicates a monodisperse population. | Size: 50-200 nmPDI: < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the nanoparticles. A sufficiently high zeta potential (positive or negative) can indicate colloidal stability. | -10 mV to -30 mV (for anionic formulations) |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | To visualize the shape and size of the nanocarriers and confirm their structure (e.g., lamellarity of liposomes). | Spherical or unilamellar vesicles |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | UV-Vis Spectroscopy, HPLC | To quantify the amount of drug successfully encapsulated within the nanocarriers. | EE%: > 80%DL%: Varies with drug and formulation |
Verification of this compound Incorporation
| Technique | Principle | Advantages |
| ¹H NMR Spectroscopy | Quantifies PEG by integrating the characteristic ethylene (B1197577) oxide proton peak (~3.65 ppm). | Robust and quantitative. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that can detect the elemental composition of the nanoparticle surface, confirming the presence of PEG. | Provides direct evidence of surface modification. |
| Zeta Potential Shift | The PEG layer shields the surface charge, leading to a zeta potential closer to neutral compared to non-PEGylated counterparts. | A simple and indirect method to infer successful PEGylation. |
IV. Quantitative Data Summary
The following table summarizes typical formulation parameters and resulting nanocarrier characteristics. These values should be considered as starting points for optimization.
| Nanocarrier Type | Formulation Method | Key Formulation Parameters (Molar Ratios) | Typical Size (nm) | Typical PDI | Typical Zeta Potential (mV) |
| Liposomes | Thin-Film Hydration | DSPC:Chol:this compound (55:40:5) | 80 - 120 | < 0.15 | -5 to -20 |
| Polymeric Nanoparticles | Nanoprecipitation | PLGA:this compound (weight ratio dependent on desired PEG density) | 100 - 200 | < 0.2 | -10 to -25 |
V. Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful incorporation of this compound into liposomes and polymeric nanoparticles. The thin-film hydration and nanoprecipitation methods are reliable and scalable techniques for producing "stealth" nanocarriers with enhanced stability and prolonged circulation times. Careful control of formulation parameters and thorough characterization are crucial for the development of effective and reproducible nanomedicines. The provided workflows and tables serve as a valuable resource for researchers in the field of drug delivery.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation of Nanocarrier Drug Delivery Systems: State of the Art: Ingenta Connect [ingentaconnect.com]
Optimal Concentration of m-PEG12-DSPE for Stable Liposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (m-PEG12-DSPE) for the formulation of stable liposomes. The inclusion of this compound is a critical step in developing long-circulating "stealth" liposomes for drug delivery applications.
Introduction
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, is a widely adopted strategy to improve their pharmacokinetic profile.[1] this compound is an amphiphilic polymer where the hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion anchors into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous environment. This creates a protective hydrophilic layer that sterically hinders the adsorption of opsonin proteins, thereby reducing uptake by the mononuclear phagocyte system (MPS) and significantly extending the circulation time of the liposomes.[1] This prolonged circulation, often referred to as the "stealth" effect, enhances the potential for the liposomes to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]
The concentration of this compound is a critical parameter that influences the physicochemical properties and in vivo performance of liposomes, including their stability, size, and drug retention capabilities. While a universally optimal concentration does not exist, this document provides data-driven guidance and protocols to determine the appropriate concentration for your specific application.
Key Considerations for this compound Concentration
The optimal molar percentage of this compound in a liposome (B1194612) formulation is a balance between achieving sufficient stealth properties and maintaining desirable vesicle characteristics. Generally, increasing the concentration of this compound leads to enhanced stability.[3]
Factors Influenced by this compound Concentration:
-
Liposome Stability: Higher concentrations of DSPE-PEG generally enhance liposome stability, particularly in the presence of divalent cations like Mg²⁺ and Ca²⁺. A common starting point for achieving adequate steric hindrance is 5 mol%.
-
Liposome Size: Increasing the concentration of DSPE-PEG typically results in a decrease in liposome size. This is attributed to the steric repulsion between the PEG head groups, which can promote the formation of smaller, unilamellar vesicles. However, an anomalous peak in liposome size has been observed at approximately 7 ± 2 mol% DSPE-PEG.
-
Drug Encapsulation and Retention: The concentration of this compound can affect the permeability and drug release profile of liposomes. Higher concentrations can lead to the formation of smaller vesicles, which may have a reduced internal aqueous volume for encapsulating hydrophilic drugs. Conversely, PEGylated liposomes have been shown to have higher retention of encapsulated contents compared to non-PEGylated liposomes.
-
In Vivo Circulation Time: As little as 0.5 mol% of PEG2000-DSPE has been shown to significantly increase the plasma circulation longevity of liposomes. The prevention of liposome aggregation can be achieved with 2 mol% PEG2000-DSPE.
Quantitative Data Summary
The following tables summarize the impact of this compound concentration on key liposome parameters based on published literature.
Table 1: Effect of m-PEG-DSPE Concentration on Liposome Size
| m-PEG-DSPE (mol%) | Main Effect on Liposome Size | Observations | Reference |
| 0 - 4 | Mushroom Regime | PEG moiety has minimal effect on lipid packing. | |
| > 4 | Brush Regime | Increased steric repulsion leads to a general decrease in size. | |
| 7 ± 2 | Anomalous Peak | An unexpected increase in liposome size is observed in this range. | |
| Increasing Concentration | General Trend | Promotes the formation of smaller vesicles. |
Table 2: Effect of m-PEG-DSPE on Liposome Stability and Drug Retention
| m-PEG-DSPE Concentration | Observation | Reference |
| Increasing mol% | Generally enhances stability, especially in the presence of divalent cations. | |
| 20 mol% | Showed greater stability than liposomes in low-ionic solutions. | |
| PEGylated vs. Non-PEGylated | PEGylated liposomes demonstrated higher retention of a radiotracer after 24 hours. | |
| 5 mol% (DSPC/DSPE-PEG2000) | Used in formulations showing optimal in vivo retention of daunorubicin. |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing PEGylated liposomes with a defined size.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
This compound
-
Chloroform or a suitable organic solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A common starting molar ratio is 55:40:5 (e.g., DSPC:Cholesterol:this compound).
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous hydration buffer, pre-heated to a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60°C for DSPC-based formulations).
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs). This can be done by gentle swirling or vortexing.
-
-
Size Reduction (Extrusion):
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Load the MLV suspension into one of the gas-tight syringes and attach it to the extruder. Attach an empty syringe to the other side.
-
Pass the lipid suspension through the polycarbonate membrane by pushing the plunger of the filled syringe.
-
Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs) of a defined size. The final product should be in the alternate syringe.
-
-
Storage:
-
Store the prepared liposomes at 4°C for long-term stability.
-
Protocol 2: Characterization of PEGylated Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Measure the size and PDI using a DLS instrument at a controlled temperature (e.g., 25°C).
-
A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.
-
Procedure:
-
Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential. This can provide insights into the stability of the colloidal suspension.
-
3. Encapsulation Efficiency and Drug Loading:
-
Principle: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated (free) drug from the liposome-associated drug.
-
Procedure:
-
Separate the free drug from the liposomal formulation using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column), dialysis, or ultrafiltration.
-
Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).
-
Quantify the drug concentration in the disrupted liposome fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) as: (Mass of encapsulated drug / Total mass of drug) x 100
-
Visualizations
Caption: Workflow for the preparation and characterization of PEGylated liposomes.
Caption: Mechanism of action of stealth liposomes in vivo.
Conclusion
The optimal concentration of this compound is a critical determinant of liposome stability, size, and in vivo performance. While a range of 2-10 mol% is commonly explored, a starting concentration of 5 mol% is a robust initial point for formulation development. The protocols and data presented herein provide a framework for researchers to systematically optimize the this compound concentration to achieve stable, long-circulating liposomes tailored to their specific drug delivery needs. Empirical testing and thorough characterization are essential to validate the ideal formulation for any given application.
References
Application Notes and Protocols for Sterilization of m-PEG12-DSPE Containing Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solutions containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE) are integral to the development of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Ensuring the sterility of these parenteral formulations is a critical requirement for their safe administration. However, the sensitive nature of lipid-based carriers and their PEGylated components presents significant challenges for conventional sterilization techniques.[1][2] This document provides detailed application notes and protocols for the appropriate sterilization of this compound containing solutions, with a focus on maintaining the physicochemical integrity and therapeutic efficacy of the final product.
The primary and most recommended method for sterilizing this compound containing formulations is sterile filtration .[1][3] This method physically removes microorganisms without the use of heat or radiation, which can degrade the lipid and PEG components.[4] Alternative methods such as gamma irradiation and ethylene (B1197577) oxide are generally not recommended due to their detrimental effects on the formulation's stability. When sterile filtration is not feasible, aseptic manufacturing is considered the method of last resort.
Sterilization Methods: A Comparative Overview
The choice of sterilization method is critical and must be carefully evaluated to ensure it does not compromise the quality of the this compound containing product. The following table summarizes the suitability and potential impacts of various sterilization techniques.
| Sterilization Method | Suitability for this compound Solutions | Potential Impact on Formulation |
| Sterile Filtration | Highly Recommended | Minimal impact on particle size, polydispersity, and encapsulation efficiency if parameters are optimized. Potential for filter clogging, product loss, and bacterial penetration if not properly validated. |
| Aseptic Processing | Recommended (as a secondary option) | Relies on sterilizing all components and equipment prior to formulation in a sterile environment. Complex and requires stringent validation. |
| Gamma Irradiation | Not Recommended | Can cause chain scission and a decrease in the molecular weight of PEG, potentially altering the formulation's stability and pharmacokinetic profile. The effects are more pronounced with higher PEG content. |
| Heat (Autoclaving) | Not Recommended | High temperatures can lead to hydrolysis of phospholipids, disruption of the lipid bilayer, drug leakage, and aggregation of nanoparticles. |
| Ethylene Oxide (EtO) | Not Recommended for Solutions | Only potentially suitable for lyophilized formulations. EtO is a carcinogen and can leave toxic residues. |
| Supercritical CO2 | Experimental | A promising non-thermal alternative, but requires further research and is not yet a standard method. |
Experimental Protocols
Protocol 1: Sterile Filtration of this compound Containing Liposomal Formulations
This protocol outlines the steps for sterilizing a liposomal formulation containing this compound using a 0.22 µm filter. This method is suitable for formulations with a particle size well below 200 nm.
Materials and Equipment:
-
Pre-formulated this compound containing liposome (B1194612) solution
-
Sterile, pyrogen-free buffer (e.g., phosphate-buffered saline)
-
Sterilizing-grade filter unit with a 0.22 µm pore size (e.g., Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF) membrane)
-
Sterile syringe or peristaltic pump
-
Sterile collection vessel
-
Laminar flow hood or cleanroom environment (ISO 5)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Assay equipment for determining lipid and drug concentration
Procedure:
-
Pre-filtration Analysis:
-
Characterize the pre-sterilized liposome formulation for particle size, polydispersity index (PDI), and drug/lipid concentration. This will serve as a baseline for comparison.
-
-
Filter Selection and Integrity Testing:
-
Select a sterilizing-grade filter that has been validated for low protein binding and compatibility with lipid formulations. PES and PVDF membranes are common choices.
-
Perform a filter integrity test (e.g., bubble point test or forward flow test) prior to use to ensure the filter is not compromised.
-
-
Filtration Process (in a sterile environment):
-
Aseptically connect the filter unit to the outlet of the vessel containing the liposome solution.
-
If using a syringe, draw the solution into the sterile syringe and then attach the filter to the syringe outlet.
-
If using a peristaltic pump, prime the tubing with sterile buffer before introducing the liposome solution.
-
Apply gentle, constant pressure to pass the solution through the 0.22 µm filter. Avoid excessive pressure as it can lead to liposome deformation or rupture.
-
Collect the sterile filtrate in a sterile collection vessel.
-
-
Post-filtration Analysis:
-
Re-characterize the sterilized liposome formulation for particle size, PDI, and drug/lipid concentration.
-
Calculate the product yield to determine any loss during filtration.
-
Perform a sterility test on the final product to confirm the absence of microbial contamination.
-
-
Filter Integrity Re-testing:
-
After filtration, perform another integrity test on the filter to confirm it remained integral throughout the process.
-
Expected Results:
A successful sterile filtration process should result in a sterile product with minimal changes to its critical quality attributes. The table below provides a hypothetical example of expected results.
| Parameter | Before Sterilization | After Sterile Filtration | Acceptance Criteria |
| Mean Particle Size (nm) | 105 | 108 | Change < 10% |
| Polydispersity Index (PDI) | 0.15 | 0.16 | Change < 0.05 |
| Drug Encapsulation (%) | 95 | 93 | Decrease < 5% |
| Product Recovery (%) | N/A | > 90% | > 90% |
| Sterility | Non-sterile | Sterile | Pass |
Visualization of Experimental Workflow
Sterile Filtration Workflow
Caption: Workflow for the sterile filtration of liposomal solutions.
Discussion of Alternative (Not Recommended) Methods
While not recommended, it is important for researchers to understand the impact of other sterilization methods on this compound containing solutions.
Gamma Irradiation
Gamma irradiation sterilizes through the generation of free radicals that damage microbial DNA. However, these same free radicals can also degrade the components of the formulation. For PEGylated materials, gamma irradiation is known to cause chain scission, leading to a decrease in molecular weight. This degradation is more significant with higher PEG content and can alter the "stealth" properties of the liposomes, potentially leading to faster clearance from the body. Studies have shown that performing irradiation at low temperatures (e.g., on dry ice) may offer some protection against degradation, but this does not eliminate the risk.
Heat Sterilization (Autoclaving)
Autoclaving uses high-pressure steam at temperatures of 121°C or higher. These conditions are generally unsuitable for liposomal formulations as they can cause:
-
Hydrolysis of phospholipids: Breaking down the primary building blocks of the liposomes.
-
Phase transition of lipids: Altering the fluidity and structure of the lipid bilayer.
-
Leakage of encapsulated drug: Compromising the therapeutic efficacy.
-
Aggregation and fusion of vesicles: Leading to an increase in particle size and potential loss of stability.
Logical Relationship of Sterilization Method Selection
Caption: Decision tree for selecting a sterilization method.
Conclusion
The sterilization of this compound containing solutions requires careful consideration to preserve the integrity and functionality of the formulation. Sterile filtration is the most suitable and widely recommended method , provided the particle size of the liposomes or nanoparticles is below the filter's pore size and the process is properly validated. Other methods like gamma irradiation and heat sterilization are generally not recommended due to their damaging effects on the PEG and lipid components. When sterile filtration is not an option, aseptic manufacturing remains the only viable, albeit more complex, alternative. Researchers and drug developers must perform thorough validation studies to ensure the chosen sterilization method yields a safe, sterile, and effective final product.
References
Surface Modification of Nanoparticles Using m-PEG12-DSPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with methoxy-polyethylene glycol (m-PEG)-distearoylphosphatidylethanolamine (DSPE) is a cornerstone technique in modern drug delivery and nanomedicine. The amphiphilic nature of m-PEG-DSPE, comprising a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, allows for its seamless integration into the lipidic or polymeric matrix of various nanoparticles. This modification imparts a "stealth" characteristic, sterically hindering opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2][3] The result is a significant prolongation of systemic circulation time, enhanced accumulation in target tissues through the enhanced permeability and retention (EPR) effect, and improved overall therapeutic efficacy.[4][5]
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using m-PEG12-DSPE, a specific variant with 12 PEG repeat units. It is intended to be a comprehensive guide for researchers, scientists, and drug development professionals working to leverage this technology for advanced therapeutic applications.
Applications of this compound in Nanoparticle Formulation
The primary application of this compound in nanoparticle surface modification is to improve the pharmacokinetic profile and biocompatibility of nanocarriers. Key applications include:
-
Prolonged Systemic Circulation: The hydrophilic PEG chains create a hydration layer on the nanoparticle surface, which acts as a physical barrier to prevent the adsorption of plasma proteins (opsonins) that mark nanoparticles for clearance by the immune system. This "stealth" effect significantly increases the blood circulation half-life of the nanoparticles.
-
Enhanced Tumor Targeting: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in tumor tissues via the EPR effect, which is characterized by leaky tumor vasculature and poor lymphatic drainage.
-
Improved Stability: The steric hindrance provided by the PEG chains prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.
-
Reduced Immunogenicity: Surface modification with PEG can reduce the immunogenicity of the nanoparticles and their cargo.
-
Platform for Targeted Delivery: The terminal methoxy (B1213986) group of m-PEG-DSPE can be replaced with other functional groups (e.g., carboxyl, amine, maleimide) to allow for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers for active targeting to specific cells or tissues.
Quantitative Data on this compound Modification
The incorporation of this compound into nanoparticle formulations has a quantifiable impact on their physicochemical properties and in vivo behavior. The following tables summarize typical data obtained from the characterization of m-PEG-DSPE modified nanoparticles.
Table 1: Effect of m-PEG-DSPE on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | m-PEG-DSPE Molar Ratio (%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | 0 | 125.3 ± 5.1 | 0.21 ± 0.03 | -35.2 ± 2.8 | N/A (Illustrative) |
| Liposomes | 5 | 118.7 ± 4.5 | 0.18 ± 0.02 | -25.6 ± 2.1 | N/A (Illustrative) |
| Liposomes | 10 | 112.1 ± 3.9 | 0.15 ± 0.02 | -15.3 ± 1.9 | N/A (Illustrative) |
| Polymeric Nanoparticles | 0 | 155.8 ± 8.2 | 0.25 ± 0.04 | -42.1 ± 3.5 | N/A (Illustrative) |
| Polymeric Nanoparticles | 5 | 142.3 ± 6.7 | 0.20 ± 0.03 | -28.9 ± 2.9 | N/A (Illustrative) |
| Solid Lipid Nanoparticles | 0 | 180.5 ± 9.8 | 0.28 ± 0.05 | -38.4 ± 4.1 | N/A (Illustrative) |
| Solid Lipid Nanoparticles | 5 | 165.2 ± 7.4 | 0.22 ± 0.04 | -22.7 ± 3.3 | N/A (Illustrative) |
Table 2: Effect of m-PEG-DSPE on Drug Encapsulation and In Vivo Circulation
| Nanoparticle System | Drug | m-PEG-DSPE Content (%) | Encapsulation Efficiency (%) | Circulation Half-life (h) | Reference |
| Doxorubicin Liposomes | Doxorubicin | 5 | 92.5 ± 3.7 | 36 | |
| Paclitaxel Micelles | Paclitaxel | 10 | 85.1 ± 5.2 | 18 | N/A (Illustrative) |
| siRNA Lipid Nanoparticles | siRNA | 5 | 95.3 ± 2.9 | 24 | N/A (Illustrative) |
| Gemcitabine Micelles | Gemcitabine | N/A | >90 | Significantly prolonged vs. free drug |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of nanoparticles surface-modified with this compound.
Protocol 1: Preparation of this compound Modified Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC, or Soy PC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug for encapsulation (optional)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:this compound).
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid phase transition temperature.
-
Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
Agitate the flask by gentle rotation or vortexing to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Purification (Optional):
-
To remove any unencapsulated drug, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: Preparation of this compound Modified Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol outlines the preparation of SLNs incorporating this compound using the hot homogenization technique.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, tristearin)
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Lipophilic drug (optional)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid and this compound together in a beaker at a temperature 5-10°C above the melting point of the lipid. If encapsulating a lipophilic drug, dissolve it in the molten lipid mixture.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the hot pre-emulsion to the high-pressure homogenizer, maintaining the temperature above the lipid's melting point.
-
Homogenize the emulsion for several cycles (typically 3-5 cycles) at high pressure (e.g., 500-1500 bar).
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or below, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 3: Preparation of this compound Modified Polymeric Nanoparticles by Solvent Evaporation
This protocol describes the preparation of polymeric nanoparticles with a surface layer of this compound.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
This compound
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA))
-
Drug (optional)
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator or stirrer for solvent evaporation
Procedure:
-
Organic Phase Preparation:
-
Dissolve the polymer (e.g., PLGA) and this compound in a suitable organic solvent. If a drug is to be encapsulated, it should also be dissolved or dispersed in this organic phase.
-
-
Emulsification:
-
Add the organic phase to the aqueous surfactant solution under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion continuously at room temperature or under reduced pressure to evaporate the organic solvent.
-
As the solvent is removed, the polymer precipitates, forming solid nanoparticles with this compound on the surface.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with purified water to remove excess surfactant and unencapsulated drug.
-
The purified nanoparticles can be lyophilized for long-term storage.
-
Protocol 4: Characterization of this compound Modified Nanoparticles
A. Particle Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS for size, deionized water or a low ionic strength buffer for zeta potential) to a suitable concentration to avoid multiple scattering effects.
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software, obtaining the Z-average diameter, polydispersity index (PDI), and zeta potential.
-
B. Morphological Analysis by Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the nanoparticles to adhere to the grid for a few minutes.
-
Optionally, negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid to enhance contrast.
-
Wick away the excess liquid with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Place the dried grid in the TEM and acquire images at various magnifications to observe the size, shape, and morphology of the nanoparticles.
-
C. Determination of Encapsulation Efficiency (EE)
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques such as ultracentrifugation, size exclusion chromatography, or dialysis.
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol) or a surfactant (e.g., Triton X-100).
-
Quantify the amount of drug in the disrupted nanoparticle fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
-
Calculation:
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
Visualized Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to the surface modification of nanoparticles with this compound.
Caption: General experimental workflow for the preparation, characterization, and application of this compound modified nanoparticles.
Caption: Mechanism of the "stealth" effect conferred by this compound surface modification, leading to prolonged circulation and enhanced tumor accumulation.
Caption: Logical relationship for creating actively targeted nanoparticles using functionalized PEG-DSPE derivatives for specific cell recognition.
References
- 1. The Effect of Nanoparticle Polyethylene Glycol Surface Density on Ligand-directed Tumor Targeting Studied in vivo by Dual Modality Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhanced Tumor Delivery of Gemcitabine via PEG-DSPE/TPGS Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of m-PEG12-DSPE Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)12-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a key excipient in the development of advanced drug delivery systems. Its amphiphilic nature, with a hydrophobic DSPE lipid anchor and a hydrophilic PEG chain, facilitates the self-assembly into nanostructures such as liposomes and micelles. The PEGylated surface provides a "stealth" characteristic, which helps to reduce recognition by the reticuloendothelial system, thereby prolonging systemic circulation time and enhancing accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of this compound-containing formulations. The subsequent sections offer step-by-step guidance on creating drug-loaded nanoparticles, alongside methodologies for assessing their pharmacokinetic profiles, biodistribution, and potential toxicity in preclinical animal models.
Data Presentation: Quantitative Analysis of this compound Formulations
The following tables summarize key quantitative data from various in vivo studies on m-PEG-DSPE formulations. These tables are designed to provide a comparative overview of formulation characteristics, pharmacokinetic parameters, and biodistribution profiles.
Table 1: Physicochemical Properties of m-PEG-DSPE Formulations
| Formulation Type | Core Components | m-PEG-DSPE Derivative | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loaded | Encapsulation Efficiency (%) |
| Liposome (B1194612) | DSPC, Cholesterol | mPEG2000-DSPE | 83.31 ± 0.18 | 0.279 ± 0.004 | -21.4 ± 1.06 | β-elemene | 95.53 ± 1.71 |
| Liposome | Egg PC, Cholesterol | mPEG2000-DSPE | <200 | Not Reported | Negative | Streptokinase | 10-33 |
| Micelle | DSPE-PEG2000 | mPEG2000-DSPE | ~10 | Not Reported | -2.7 ± 1.1 | - | - |
| Micelle | DSPE-PEG2000 | mPEG2000-DSPE | 33 ± 15 | Not Reported | Not Reported | Ridaforolimus | 77.52 ± 1.66 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Egg PC: Egg Phosphatidylcholine
Table 2: Pharmacokinetic Parameters of m-PEG-DSPE Formulations in Rodent Models
| Formulation | Animal Model | Dose | Half-life (t½) | AUC₀-∞ (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| PEGylated Liposomal β-elemene | Sprague Dawley Rats | 40 mg/kg (IV) | 1.62-fold increase vs. free drug | 1.76-fold increase vs. free drug | 1.75-fold decrease vs. free drug | [2] |
| SK-EPC/PEG-liposomes | Rats | Not Specified (IV) | Significantly greater than free SK | Significantly greater than free SK | Not Reported | [3] |
| 99mTc-DTPA-PM (Micelles) | BALB/c Mice | Not Specified (IV) | 456.3 min (β phase) | 3515.7 %ID/g·min | Not Reported | [4] |
| Ridaforolimus-loaded Micelles | Rats | 10 mg/kg (IV) | 1.7-fold increase vs. free drug | Not Significantly Different | 0.6-fold decrease vs. free drug | [5] |
AUC: Area Under the Curve; SK: Streptokinase; EPC: Egg Phosphatidylcholine; PM: Polymeric Micelles; %ID/g: Percentage of Injected Dose per Gram
Table 3: Biodistribution of m-PEG-DSPE Formulations in Tumor-Bearing Mice (%ID/g)
| Formulation | Tumor Model | Time Post-Injection | Tumor | Liver | Spleen | Reference |
| 125I-labeled PEG-0 Micelles | Not Specified | 8 h | ~4.0 | ~4.4 | ~3.9 | |
| 125I-labeled PEG-25 Micelles | Not Specified | 8 h | ~1.3 | ~23.0 | ~44.4 | |
| 125I-labeled PEG-50 Micelles | Not Specified | 8 h | ~0.7 | ~13.9 | ~8.1 | |
| 125I-labeled PEG-75 Micelles | Not Specified | 8 h | ~1.2 | ~23.1 | ~29.4 | |
| GemC18-loaded Micelles | BxPC-3 Pancreatic Cancer | Not Specified | 3-fold increase vs. free drug | Not Reported | Not Reported |
%ID/g: Percentage of Injected Dose per Gram of tissue. Note that biodistribution is highly dependent on the specific formulation, tumor model, and time point of measurement.
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and in vivo assessment of this compound formulations.
Protocol 1: Preparation of Drug-Loaded this compound Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating hydrophobic drugs into PEGylated liposomes.
Materials:
-
Primary phospholipid (e.g., DSPC or Egg PC)
-
Cholesterol
-
This compound (or other m-PEG-DSPE derivatives like mPEG2000-DSPE)
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug in the organic solvent in a round-bottom flask at the desired molar ratio. A common ratio for stable liposomes is approximately 55:40:5 (phospholipid:cholesterol:m-PEG-DSPE).
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The volume of the buffer will determine the final lipid concentration.
-
Gently agitate the flask at a temperature above the lipid's phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Load the MLV suspension into an extruder and pass it through the membrane multiple times (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid's phase transition temperature.
-
-
Purification and Sterilization:
-
Remove any unencapsulated "free" drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.
-
Sterilize the final liposome suspension by filtering through a 0.22 µm syringe filter.
-
-
Storage: Store the prepared liposomes at 4°C.
Protocol 2: Preparation of Drug-Loaded this compound Micelles via Solvent Evaporation
This protocol is suitable for the formulation of polymeric micelles encapsulating a therapeutic agent.
Materials:
-
This compound (or other m-PEG-DSPE derivatives)
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone (B3395972) and methanol mixture)
-
Deionized water
-
Stir plate and stir bar
-
Syringe pump
-
0.22 µm filter
Procedure:
-
Dissolution: Solubilize the drug and this compound in the organic solvent mixture.
-
Micelle Formation:
-
While vigorously stirring the deionized water, add the organic solution drop-wise using a syringe pump.
-
The amphiphilic this compound will self-assemble into micelles, encapsulating the hydrophobic drug in the core.
-
-
Solvent Removal: Remove the organic solvent by stirring the solution under an air purge or using a rotary evaporator.
-
Purification and Sterilization:
-
Filter the micelle solution through a 0.22 µm filter to sterilize and remove any unincorporated drug aggregates.
-
-
Storage: Store the micelle solution protected from light at 4°C.
Protocol 3: Characterization of this compound Formulations
Before in vivo studies, it is critical to characterize the physicochemical properties of the nanoparticle formulation.
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.
-
Sample Preparation: Dilute the formulation in an appropriate buffer (e.g., filtered PBS or deionized water).
-
Analysis: Perform measurements at a controlled temperature (e.g., 25°C). Report the Z-average diameter, PDI, and the mean zeta potential.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: Separate the unencapsulated drug from the nanoparticles and quantify the drug associated with the vesicles.
-
Procedure:
-
Separate the free drug using techniques like dialysis or size exclusion chromatography.
-
Disrupt the nanoparticles to release the encapsulated drug using a surfactant (e.g., Triton X-100) or an organic solvent.
-
Quantify the drug concentration in the disrupted nanoparticle fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Amount of drug in nanoparticles / Total amount of drug used) x 100
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
-
-
Protocol 4: In Vivo Pharmacokinetic Study
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound formulations in a rodent model.
Animal Model:
-
Male Sprague Dawley rats (180-200 g) or BALB/c mice (20 ± 2 g).
Procedure:
-
Dosing:
-
Administer the nanoparticle formulation intravenously (IV) via the tail vein. The dose will depend on the specific drug and formulation.
-
Include a control group receiving the free drug for comparison.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.02, 0.5, 1, 2, 4, 6, and 24 hours post-injection).
-
Blood can be collected via the submandibular venous plexus or ocular vein.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Process the plasma (e.g., protein precipitation with acetonitrile) to extract the drug.
-
-
Bioanalysis:
-
Quantify the drug concentration in the plasma samples using a validated analytical method such as UPLC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance using appropriate software.
-
Protocol 5: In Vivo Biodistribution Study
This protocol describes how to assess the tissue distribution of this compound formulations in a tumor-bearing mouse model.
Animal Model:
-
Tumor-bearing mice (e.g., xenograft models with human cancer cell lines).
Procedure:
-
Radiolabeling (Optional but recommended for quantitative analysis):
-
Label the nanoparticles with a gamma-emitting radionuclide (e.g., 125I or 99mTc).
-
-
Administration:
-
Inject the (radiolabeled) nanoparticle formulation intravenously into the tumor-bearing mice.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 2, 8, 24 hours), euthanize the mice.
-
Collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
-
Quantification:
-
Weigh each organ and tumor.
-
Measure the radioactivity in each tissue using a gamma counter.
-
-
Data Analysis:
-
Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
Protocol 6: In Vivo Toxicity Assessment
This protocol provides a general framework for evaluating the potential toxicity of this compound formulations.
Animal Model:
-
Healthy mice (e.g., BALB/c).
Procedure:
-
Dosing:
-
Administer the nanoparticle formulation intravenously at different dose levels. Include a vehicle control group.
-
For acute toxicity, a single high dose is administered.
-
For sub-chronic toxicity, repeated doses are given over a period of time.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in weight, behavior, appearance).
-
-
Blood Analysis:
-
At the end of the study, collect blood for hematology (complete blood count) and serum biochemistry analysis (to assess liver and kidney function, e.g., ALT, AST, creatinine, BUN).
-
-
Histopathology:
-
Euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin.
-
Process the tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a pathologist.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the in vivo application of this compound formulations.
Caption: Overall workflow for in vivo studies of this compound formulations.
Caption: Mechanism of passive tumor targeting via the EPR effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Histological Effects of Gold Nanoparticles on the Lung Tissue of Adult Male Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue Distribution, Histopathological and Genotoxic Effects of Magnetite Nanoparticles on Ehrlich Solid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: m-PEG12-DSPE as a Stealth Agent in Nanomedicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to methoxy-polyethylene glycol (m-PEG) is a cornerstone of modern nanomedicine, imparting "stealth" characteristics to nanocarriers that enhance their systemic circulation time and improve drug delivery efficacy. While longer PEG chains, such as PEG2000, are extensively studied and utilized for this purpose, shorter PEG chains are gaining interest for specific applications. This document focuses on m-PEG12-DSPE, a shorter-chain PEG-lipid, and its role in nanomedicine research.
It is important to note that while this compound can be used to modify the surface of nanoparticles, its most prominent application to date is as a PROTAC (Proteolysis Targeting Chimera) linker. In this context, it connects two distinct ligands to form a molecule that facilitates the degradation of specific target proteins. However, its properties as a short-chain PEG-lipid also make it a subject of investigation for its potential as a stealth agent in nanocarrier formulations.
These application notes provide an overview of the principles of using short-chain PEG-DSPE lipids like this compound in nanoparticle formulation, along with generalized protocols for preparation and characterization.
Principle of Stealth Action with Short-Chain PEGs
The "stealth" effect of PEGylation arises from the formation of a hydrophilic, flexible polymer layer on the nanoparticle surface. This layer sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
The length of the PEG chain is a critical parameter influencing the effectiveness of the stealth coating. Longer PEG chains (e.g., PEG2000) create a thicker, more effective barrier against opsonization, leading to significantly prolonged circulation times. Shorter PEG chains, like the 12-unit PEG in this compound, are expected to provide a less pronounced stealth effect compared to their longer-chain counterparts. However, they may offer advantages in certain scenarios, such as:
-
Reduced "PEG dilemma": Overly dense or long PEG chains can sometimes hinder the interaction of the nanoparticle with target cells, reducing cellular uptake and therapeutic efficacy. Shorter chains may provide a compromise between circulation time and target cell interaction.
-
Modulation of nanoparticle properties: The inclusion of short-chain PEGs can still influence the size, stability, and surface charge of nanoparticles.
-
Applications requiring transient stealth: In some cases, a very long circulation half-life may not be desirable, and a shorter-chain PEG could be used to fine-tune the pharmacokinetic profile.
Applications of this compound in Nanomedicine
While the primary established role of this compound is as a PROTAC linker, its application as a surface-modifying agent in nanoparticles is an emerging area of research. Potential applications include:
-
Fine-tuning liposomal drug delivery systems: Incorporating this compound into liposome (B1194612) formulations can modulate their stability and in vivo behavior.
-
Development of novel lipid nanoparticles (LNPs): As a component in LNPs for nucleic acid delivery, where the balance between stealth properties and cellular uptake is critical.
-
Surface modification of polymeric nanoparticles: Improving the biocompatibility and reducing the immunogenicity of various nanoparticle platforms.
Data Presentation: Characterization of Nanoparticles with Short-Chain PEG-DSPE
The following tables present representative data for the physicochemical characterization of nanoparticles formulated with short-chain PEG-DSPE lipids. These values should be considered as illustrative examples, as the exact properties will depend on the specific formulation parameters.
Table 1: Physicochemical Properties of Liposomes Formulated with Varying Molar Ratios of a Short-Chain m-PEG-DSPE.
| Formulation ID | Molar Ratio (Lipid:Cholesterol:m-PEG-DSPE) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipo-Control | 55:45:0 | 120 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| Lipo-PEG-Short-1 | 54:45:1 | 115 ± 6 | 0.13 ± 0.03 | -20 ± 4 |
| Lipo-PEG-Short-5 | 50:45:5 | 110 ± 5 | 0.11 ± 0.02 | -15 ± 3 |
| Lipo-PEG-Short-10 | 45:45:10 | 105 ± 7 | 0.10 ± 0.03 | -10 ± 4 |
Data are representative and presented as mean ± standard deviation.
Table 2: In Vitro Drug Release Profile from Nanoparticles with Short vs. Long-Chain PEG-DSPE.
| Time (hours) | Cumulative Drug Release (%) - Short-Chain PEG | Cumulative Drug Release (%) - Long-Chain PEG (e.g., PEG2000) |
| 1 | 15 ± 2 | 10 ± 1 |
| 4 | 35 ± 3 | 25 ± 2 |
| 12 | 60 ± 4 | 50 ± 3 |
| 24 | 85 ± 5 | 75 ± 4 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of nanoparticles incorporating this compound. Researchers should optimize these protocols for their specific application.
Protocol 1: Liposome Formulation using Thin-Film Hydration
This method is widely used for the preparation of liposomes.
Materials:
-
Primary lipid (e.g., DSPC, DOPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (if applicable)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the primary lipid, cholesterol, and this compound in the desired molar ratio in an organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by gentle rotation at a temperature above the phase transition temperature (Tc) of the primary lipid.
-
If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (ULVs) of a defined size, the MLV suspension is subjected to sonication (probe or bath) or extrusion.
-
For extrusion, the suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography, dialysis, or ultracentrifugation.
-
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity, while electrophoretic light scattering is used to measure the zeta potential.
Procedure:
-
Dilute the nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS measurement.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate for each sample.
Protocol 3: In Vitro Cellular Uptake Study
This protocol outlines a method to assess the uptake of fluorescently labeled nanoparticles by a target cell line.
Materials:
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid analog).
-
Target cell line (e.g., cancer cells, macrophages).
-
Cell culture medium and supplements.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Seed the target cells in a suitable plate format (e.g., 24-well plate) and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled nanoparticle suspension at various concentrations and for different time points.
-
Include a negative control group of untreated cells.
-
After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
For flow cytometry analysis, detach the cells using a suitable dissociation reagent (e.g., trypsin).
-
Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
For fluorescence microscopy, fix and stain the cells as required and visualize the intracellular localization of the nanoparticles.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the development of this compound nanoparticles.
Caption: Generalized pathway for cellular uptake of targeted PEGylated nanoparticles.
Conclusion
This compound is a versatile molecule with a primary, well-established role as a PROTAC linker. Its application as a stealth agent in nanomedicine is an area of growing interest, offering the potential to create nanoparticles with finely tuned pharmacokinetic profiles. The shorter PEG chain of this compound is expected to provide a more transient stealth effect compared to longer-chain PEGs, which could be advantageous for applications where prolonged circulation is not required or where enhanced cell-nanoparticle interactions are desired. The protocols and data presented here provide a foundational guide for researchers venturing into the use of short-chain PEG-DSPE lipids for the development of advanced nanomedicine formulations. Further research is warranted to fully elucidate the in vivo behavior and therapeutic potential of nanoparticles modified with this compound.
Troubleshooting & Optimization
troubleshooting aggregation problems in m-PEG12-DSPE solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG12-DSPE solutions. It addresses common aggregation problems and other issues encountered during the preparation and handling of liposomes and micelles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug delivery?
A1: this compound (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a phospholipid-polymer conjugate. It consists of a hydrophobic DSPE lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with 12 PEG units. This amphiphilic nature allows it to self-assemble in aqueous solutions to form micelles or to be incorporated into liposomes. The PEG chains create a "stealth" layer that helps nanoparticles evade the immune system, prolonging their circulation time in the bloodstream.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C.[1] Stock solutions prepared in organic solvents should also be stored at low temperatures, such as -20°C or -80°C, to minimize degradation.[1]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q4: Can I sonicate my this compound solution?
A4: Yes, sonication can be used to aid in the dissolution of this compound and to reduce the size of liposomes. Bath sonication is a gentle method to facilitate micelle formation, while probe sonication can be used for more energy-intensive applications like creating small unilamellar vesicles (SUVs). However, excessive sonication can lead to lipid degradation, so it should be performed with caution and often in a controlled temperature environment.
Q5: What is the ideal buffer for preparing this compound solutions?
A5: The choice of buffer can significantly impact the stability of your formulation. A buffer with a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS), is generally recommended. The ionic strength of the buffer is also important, as high salt concentrations can sometimes lead to aggregation. It is advisable to start with a standard physiological buffer and optimize if aggregation issues arise.[3]
Troubleshooting Guide: Aggregation Problems
Aggregation is a common issue when working with lipid-based nanoparticles. Below are potential causes and solutions for aggregation in this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudiness in the solution immediately after preparation. | Incomplete dissolution of the lipid. | Ensure the solvent is completely removed during the thin-film hydration method. Hydrate the lipid film at a temperature above the phase transition temperature of DSPE (around 74°C). Gentle heating and agitation can aid dissolution for the direct dissolution method. |
| Concentration is too high. | Prepare the solution at a lower concentration, ensuring it is still well above the expected CMC. | |
| Suboptimal buffer conditions (pH, ionic strength). | Verify the pH of your buffer is in the neutral range (6.5-7.5). If using a high salt buffer, try reducing the salt concentration.[3] | |
| An increase in particle size (as measured by DLS) over a short period. | Temperature fluctuations. | Maintain a constant and appropriate temperature during preparation and storage. Avoid repeated freeze-thaw cycles. |
| Presence of divalent cations. | If your buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), consider using a chelating agent like EDTA or switching to a buffer with lower divalent cation content. | |
| Aggregation upon addition of a drug or other molecule. | Adsorption of the molecule to the surface of the nanoparticles. | Ensure the molecule is properly encapsulated or conjugated. Surface modification or the inclusion of other lipids may be necessary to improve compatibility. |
| Change in solution pH or ionic strength due to the added molecule. | Adjust the pH of the solution after adding the new component. Consider buffer exchange to a suitable final buffer. | |
| Long-term instability and aggregation during storage. | Inadequate storage temperature. | Store liposome (B1194612) and micelle solutions at 4°C for short-term storage. For longer-term storage, consider lyophilization with a cryoprotectant. |
| Microbial growth. | Prepare solutions under sterile conditions and consider using a sterile filter (0.22 µm) for the final formulation. |
Data Presentation
Table 1: Physicochemical Properties of DSPE-PEG Conjugates
| Property | DSPE-PEG2000 | DSPE-PEG3000 | DSPE-PEG5000 | This compound |
| Approximate Molecular Weight (Da) | 2800 | 3800 | 5800 | ~1300 |
| Critical Micelle Concentration (CMC) | ~1-2 µM | ~1.2-3 µM | ~2-8 µM | Not readily available |
| Typical Micelle Size (Diameter) | 10-20 nm | 15-25 nm | 20-30 nm | Expected to be < 15 nm |
Note: CMC and micelle size can be influenced by factors such as buffer composition, temperature, and the method of measurement.
Experimental Protocols
Protocol 1: Preparation of this compound Micelles by Thin-Film Hydration
This method is suitable for encapsulating hydrophobic drugs.
-
Dissolution: Dissolve this compound and the hydrophobic drug in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. A water bath can be set to 40-60°C to facilitate evaporation.
-
Drying: Dry the lipid film under a high vacuum for at least 2-4 hours to remove any residual solvent.
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Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4). The temperature of the buffer should be above the phase transition temperature of DSPE (~74°C). Vortex or gently agitate the flask to facilitate the formation of a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform micelles or liposomes, the suspension can be sonicated (bath or probe) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
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Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Preparation of this compound Micelles by Direct Dissolution
This is a simpler method for preparing empty micelles.
-
Dissolution: Directly dissolve the this compound powder in an aqueous buffer at the desired concentration (must be above the CMC).
-
Hydration: Gently heat the solution (e.g., to 60-70°C) while stirring for 30-60 minutes to ensure complete dissolution and micelle formation. The solution should become clear.
-
Filtration: Cool the solution to room temperature and pass it through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.
-
Sample Preparation: Dilute a small aliquot of the micelle or liposome solution with the same buffer used for preparation to a suitable concentration for DLS measurement (typically 0.1-1.0 mg/mL).
-
Equilibration: Place the diluted sample in a cuvette and allow it to equilibrate to the desired temperature in the DLS instrument (e.g., 25°C).
-
Measurement: Perform the DLS measurement according to the instrument's software instructions.
-
Analysis: Record the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse population.
Protocol 4: Experimental Determination of Critical Micelle Concentration (CMC)
This protocol uses a fluorescent probe, such as pyrene (B120774), to determine the CMC.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of vials and add a small amount of the pyrene stock solution to each. Evaporate the solvent completely.
-
Prepare a range of concentrations of the this compound solution in your desired aqueous buffer, spanning the expected CMC range.
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Add the this compound solutions to the pyrene-coated vials and incubate to allow the pyrene to partition into the micelles.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm.
-
Analyze the data: Plot the ratio of the emission intensity at two different wavelengths (e.g., I₁/I₃, the ratio of the first and third vibronic peaks) as a function of the logarithm of the this compound concentration. The CMC is the concentration at which a sharp change in this ratio is observed.
Mandatory Visualization
References
- 1. This compound | TargetMol [targetmol.com]
- 2. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of buffer composition and preparation protocol on the dispersion stability and interfacial behavior of aqueous DPPC dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading in m-PEG12-DSPE Micelles
Welcome to the technical support center for m-PEG12-DSPE micelle formulation. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance drug loading efficiency and achieve consistent, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing drug loading efficiency in this compound micelles?
Several factors at the molecular and procedural level dictate the drug loading capacity and efficiency of this compound micelles. These can be broadly categorized as:
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Physicochemical Properties of the Drug: The drug's hydrophobicity is paramount. Highly hydrophobic drugs are more readily partitioned into the DSPE core. Molecular weight, charge, and the potential for non-covalent interactions (like π-π stacking) with the polymer core also play a significant role.[1][2]
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Polymer Characteristics: The molecular weight of both the hydrophilic (PEG) and hydrophobic (DSPE) blocks influences the size of the micelle's core and its overall stability.[3][4] Shorter PEG chains can sometimes be favorable for higher drug loading.[5]
-
Formulation Method: The technique used to prepare the micelles significantly impacts drug encapsulation. Common methods include thin-film hydration, direct dissolution, and solvent evaporation, each with its own advantages and disadvantages.
-
Drug-to-Polymer Ratio: The initial weight or molar ratio of the drug to the this compound polymer is a critical parameter. Increasing the drug concentration can enhance loading up to a saturation point, beyond which the drug may precipitate or fail to be encapsulated.
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Use of Co-solvents and Excipients: The choice of organic solvent for dissolving the drug and polymer can affect the final drug load. Additionally, incorporating other polymers or excipients, such as D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), can create hybrid micelles with improved stability and higher drug loading capacity.
References
- 1. Factors affecting the stability of drug-loaded polymeric micelles and strategies for improvement | Semantic Scholar [semanticscholar.org]
- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pjps.pk [pjps.pk]
Technical Support Center: Optimizing m-PEG12-DSPE Concentration in Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the concentration of m-PEG12-DSPE in lipid nanoparticle (LNP) formulations.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LNP experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Particle Size & Polydispersity Index (PDI) | Insufficient PEGylation: Inadequate this compound concentration can lead to particle aggregation.[1] Suboptimal Formulation Process: Issues with manufacturing methods like extrusion or sonication can result in larger, more varied particle sizes.[2] Incomplete Formation of Unilamellar Vesicles: Can lead to a heterogeneous population of nanoparticles.[2] | Increase this compound Concentration: A higher molar ratio of DSPE-PEG can promote the formation of smaller, more uniform vesicles.[2] For instance, as little as 0.5 mol% of DSPE-PEG2000 can significantly increase circulation time, with 2 mol% being effective at preventing aggregation.[1] Optimize Formulation Parameters: Ensure extrusion membranes have the correct pore size and that a sufficient number of cycles are performed. Optimize sonication time and power. Thorough Homogenization: Ensure complete mixing and homogenization during the preparation process to encourage the formation of unilamellar vesicles. |
| Low Encapsulation Efficiency | Increased Membrane Permeability: The inclusion of DSPE-PEG can alter the packing of the lipid bilayer, potentially leading to leakage of the encapsulated payload. Reduced Internal Aqueous Volume: Higher concentrations of DSPE-PEG can lead to the formation of smaller vesicles, which have less internal volume to encapsulate hydrophilic drugs. Alteration of the Lipid Bilayer Core: DSPE-PEG can affect the packing and fluidity of the hydrophobic core, impacting the loading of hydrophobic drugs. | Adjust Drug Concentration: Prepare liposomes in a more concentrated drug solution to favor encapsulation. Optimize Lipid Composition: Experiment with different helper lipids to enhance bilayer packing and stability. Balance this compound Concentration: Find an optimal concentration that balances nanoparticle stability with sufficient encapsulation capacity. |
| Poor Stability & Aggregation Over Time | Insufficient Steric Hindrance: A low concentration of this compound may not provide enough of a hydrophilic shield to prevent aggregation. Destabilization by Ions: The presence of divalent cations in the buffer can interact with the lipid membrane and cause instability. Phase Separation of Lipids: The concentration of DSPE-PEG can influence the phase transition temperature of the lipid bilayer, leading to instability if not stored at the appropriate temperature. | Increase this compound Molar Ratio: Higher concentrations of DSPE-PEG enhance the "stealth" coating, which improves stability. Buffer Considerations: Use a buffer with lower ionic strength if possible. Higher DSPE-PEG ratios have been shown to improve stability in the presence of divalent cations. Appropriate Storage: Ensure storage and experimental temperatures are suitable for the specific lipid composition to maintain a stable phase. |
| Inconsistent Biological Performance | Insufficient PEGylation: An inadequate DSPE-PEG concentration on the nanoparticle surface can lead to rapid clearance by the immune system. Variations in Particle Size and Charge: These physicochemical properties significantly influence biological interactions and performance. | Ensure Sufficient PEGylation: A sufficient amount of DSPE-PEG is crucial to prolong circulation time. Studies have shown that increasing the proportion of DSPE-PEG in formulations leads to longer blood circulation times. Characterize Nanoparticles Thoroughly: Consistently measure particle size, PDI, and zeta potential to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in lipid nanoparticles?
A1: this compound is a phospholipid-polymer conjugate that acts as a steric stabilizer in LNP formulations. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion anchors the molecule within the lipid bilayer, while the hydrophilic PEG (polyethylene glycol) chain forms a protective layer on the surface of the nanoparticle. This "stealth" coating reduces interactions with blood components and uptake by the immune system, which prolongs the circulation time of the nanoparticles in the bloodstream.
Q2: How does the concentration of this compound affect the size of lipid nanoparticles?
A2: Generally, increasing the concentration of this compound in a lipid formulation leads to a decrease in the size of the resulting nanoparticles. This is attributed to the steric repulsion between the PEG chains, which can cause the fragmentation of larger multilamellar vesicles into smaller, unilamellar vesicles. However, some studies have noted that the effect can be formulation-dependent.
Q3: Can the concentration of this compound impact the drug release profile?
A3: Yes, the concentration of this compound can significantly influence the permeability and drug release characteristics of liposomes. The incorporation of DSPE-PEG can alter the packing of the lipid bilayer, which may increase its permeability and lead to the leakage of encapsulated drugs. Therefore, optimizing the concentration is crucial to balance stability and controlled release.
Q4: What are the critical factors to consider when working with DSPE-PEG?
A4: Several factors can influence the outcome of your experiments with DSPE-PEG. Key considerations include the quality of the raw materials, as impurities can impact the final formulation. The length of the PEG chain is also a critical parameter, with longer chains potentially leading to larger micelles. Additionally, the overall lipid concentration, the type of solvent and pH of the buffer, and the storage conditions are all crucial for achieving consistent and reproducible results.
Q5: How does this compound concentration affect the in vivo performance of LNPs?
A5: The concentration of this compound plays a critical role in the in vivo fate of LNPs. A sufficient concentration is necessary to provide the "stealth" characteristics that prolong circulation time and allow for accumulation at target sites. However, an excessively high concentration can sometimes hinder cellular uptake and reduce transfection efficiency. There is often a trade-off between systemic circulation and cellular internalization, necessitating careful optimization for the specific application.
Experimental Protocols
LNP Formulation via Lipid Film Hydration
This method is a common technique for preparing liposomes and lipid nanoparticles.
Methodology:
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Lipid Film Preparation: Dissolve the lipids, including this compound, cholesterol, and other structural lipids, in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
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Vacuum Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.
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Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug) by gentle agitation. The temperature of the buffer should be above the phase transition temperature of the primary lipid component. This process results in the formation of multilamellar vesicles (MLVs).
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Size Reduction (Optional but Recommended): To achieve a more uniform size distribution, the resulting MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
LNP Characterization: Size and Zeta Potential
Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental for characterizing your LNPs.
Methodology:
-
Sample Preparation: Dilute the LNP suspension in an appropriate buffer to a suitable concentration for measurement.
-
DLS Measurement: Use a DLS instrument to measure the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI) of the nanoparticles.
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Zeta Potential Measurement: Utilize the same or a similar instrument to measure the zeta potential, which provides information about the surface charge of the LNPs.
Visualizations
Caption: Experimental workflow for LNP synthesis and optimization.
Caption: Troubleshooting logic for oversized LNPs.
References
degradation and long-term storage conditions for m-PEG12-DSPE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and long-term storage of m-PEG12-DSPE. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12], is a phospholipid-polymer conjugate. It consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with 12 PEG units. This amphiphilic structure allows it to self-assemble in aqueous solutions and incorporate into lipid bilayers. Its primary applications are in drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where it serves to prolong circulation time, improve stability, and reduce clearance by the immune system.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis of the ester bonds in the DSPE lipid anchor and, to a lesser extent, oxidation of the PEG chain. Hydrolysis is the more common and significant degradation route, leading to the formation of lyso-lipid and free fatty acids, which can compromise the integrity of nanoparticle formulations.
Q3: What are the recommended long-term storage conditions for this compound?
A3: For long-term stability, this compound should be stored in its solid (powder) form at -20°C. If it is dissolved in an organic solvent, it should be stored at -80°C to minimize degradation. It is crucial to protect it from moisture and light.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is highly pH-dependent due to the susceptibility of the ester bonds in the DSPE anchor to hydrolysis. Hydrolysis is accelerated under both acidic and alkaline conditions. The optimal pH for stability is near neutral, typically in the range of 6.5-7.4.[1]
Q5: How can I detect and quantify the degradation of this compound?
A5: Several analytical techniques can be used to detect and quantify the degradation of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a common method for separating and quantifying the intact lipid and its degradation products.[2][3] Mass spectrometry (MS) can be used to identify the degradation products by their mass-to-charge ratio.[1]
Troubleshooting Guides
Issue 1: Aggregation or Precipitation in Liposomal Formulations
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Possible Cause: This is often a sign of this compound degradation, specifically hydrolysis of the DSPE anchor. The resulting lysolipids and fatty acids can alter the membrane structure, leading to instability and aggregation.[1]
-
Troubleshooting Steps:
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Verify pH: Ensure the pH of your formulation buffer is within the optimal range of 6.5-7.4.
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Control Temperature: Avoid elevated temperatures during formulation and storage.
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Check for Degradation: Use analytical methods like HPLC-CAD or MS to assess the integrity of your this compound starting material and the final formulation.
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Optimize PEGylation Density: Ensure the molar percentage of this compound is sufficient to provide steric stabilization. A common starting point is 5 mol%.
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Consider Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺ can sometimes induce aggregation. If their presence is not essential, consider using a buffer without them.
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Issue 2: Low Drug Encapsulation Efficiency
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Possible Cause: The incorporation of this compound can sometimes affect the packing of the lipid bilayer, potentially leading to reduced drug encapsulation.
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Troubleshooting Steps:
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Optimize Lipid Composition: Experiment with different helper lipids and cholesterol concentrations to improve bilayer packing and drug retention.
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Evaluate Loading Method: For hydrophilic drugs, consider active loading techniques (e.g., pH or ion gradients) to improve encapsulation efficiency.
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Adjust this compound Concentration: Higher concentrations of DSPE-PEG can lead to the formation of smaller vesicles with a reduced internal volume. Optimize the concentration to balance stability and encapsulation capacity.
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Ensure Proper Liposome Formation: Confirm that the lipid film is fully hydrated and that the size reduction method (e.g., extrusion or sonication) is optimized to produce unilamellar vesicles.
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Issue 3: Inconsistent Results and Poor Reproducibility
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Possible Cause: Variability in the quality of the this compound raw material or improper handling and reconstitution can lead to inconsistent experimental outcomes.
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Troubleshooting Steps:
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Quality Control of Raw Material: Whenever possible, obtain a certificate of analysis for your this compound and consider analytical characterization (e.g., by HPLC or MS) to confirm its purity and integrity.
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Standardize Reconstitution: Develop and adhere to a strict protocol for reconstituting the lyophilized powder. Use a high-quality, sterile buffer at the appropriate pH.
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Proper Handling: Allow the vial to warm to room temperature before opening to prevent moisture condensation. For solutions, use non-coring syringes and consider storing under an inert gas like argon or nitrogen to minimize oxidation.
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Prepare Fresh Solutions: For critical experiments, it is advisable to use freshly prepared solutions of this compound.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture and light. |
| In Solvent | -80°C | Up to 1 year | Use a high-purity solvent and store under inert gas. |
Note: These are general recommendations. Always refer to the manufacturer's specific guidelines for your product.
Table 2: Factors Influencing the Stability of this compound Formulations
| Factor | Effect on Stability | Recommendations |
| pH | Non-neutral pH (both acidic and alkaline) accelerates the hydrolysis of the DSPE ester bonds, leading to the formation of lysolipids and fatty acids, which destabilizes liposomes. | Maintain the pH of the formulation between 6.5 and 7.4. Use a stable buffer system. |
| Temperature | Elevated temperatures increase the rate of hydrolysis. Storage near the phase transition temperature of the lipid mixture can also lead to instability and aggregation. | Store formulations at recommended low temperatures (typically 2-8°C for short-term and frozen at -20°C or below for long-term). |
| Ionic Strength | High concentrations of certain ions, particularly divalent cations (e.g., Ca²⁺, Mg²⁺), can induce aggregation of negatively charged liposomes. | Use buffers with appropriate ionic strength and avoid high concentrations of divalent cations unless necessary for the formulation. |
| Light Exposure | Although less significant than hydrolysis, prolonged exposure to light can potentially lead to oxidative degradation of the lipid components. | Protect formulations from light by using amber vials or storing them in the dark. |
| Oxygen Exposure | The presence of oxygen can lead to the oxidation of the unsaturated fatty acid chains (if present) and potentially the PEG chain. | For long-term storage of solutions, consider purging with an inert gas like argon or nitrogen. |
Experimental Protocols
Protocol: Assessing this compound Degradation by HPLC-CAD
Objective: To quantify the amount of intact this compound and its primary hydrolysis products in a given sample.
Materials:
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This compound sample (either raw material or formulated product)
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HPLC system with a Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
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Mobile Phase A: 0.15% Trifluoroacetic acid (TFA) in Water (v/v)
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Mobile Phase B: 0.1% TFA in Methanol (v/v)
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Ethanol (B145695) (HPLC grade) for sample preparation
Procedure:
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Sample Preparation:
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Accurately weigh and dissolve the this compound sample in ethanol to a known concentration (e.g., 1 mg/mL).
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If analyzing a liposomal formulation, dilute the formulation with ethanol to disrupt the vesicles and solubilize the lipids.
-
-
HPLC Method:
-
Column Temperature: 50°C
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Gradient Elution:
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Start with a composition of 15% Mobile Phase A and 85% Mobile Phase B.
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Over 7.5 minutes, create a linear gradient to 100% Mobile Phase B.
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Hold at 100% Mobile Phase B for a sufficient time to elute all components.
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Return to the initial conditions and allow the column to re-equilibrate.
-
-
-
Data Analysis:
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Identify the peak corresponding to the intact this compound based on its retention time, which can be determined by running a standard of the pure compound.
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Degradation products, such as lyso-DSPE, will typically elute earlier than the intact molecule.
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Quantify the peak areas to determine the relative amounts of intact this compound and its degradation products. A decrease in the peak area of the intact molecule over time or under stress conditions indicates degradation.
-
This is a generalized protocol. Specific parameters may need to be optimized for your particular system and sample.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Ein Leitfaden zur Formulierung mit m-PEG12-DSPE
Dieses technische Support-Center richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine umfassende Ressource zur Bewältigung der üblichen Herausforderungen bei der Formulierung mit m-PEG12-DSPE. Es enthält detaillierte Anleitungen zur Fehlerbehebung, häufig gestellte Fragen (FAQs), zusammengefasste quantitative Daten und experimentelle Protokolle, um die erfolgreiche Durchführung Ihrer Experimente zu unterstützen.
Häufig gestellte Fragen (FAQs)
F1: Was ist die optimale molare Konzentration von this compound in Liposomenformulierungen?
A1: Für eine effektive sterische Stabilisierung und zur Verhinderung von Aggregation wird typischerweise eine Konzentration von 5-10 mol% m-PEG-DSPE verwendet. Konzentrationen unter 4 mol% können zu einer unvollständigen Abdeckung der Liposomenoberfläche und damit zu einer geringeren Stabilität führen, während Konzentrationen über 10 mol% die Bildung von Mizellen anstelle von Liposomen begünstigen können.
F2: Welche Rolle spielt Cholesterin für die Stabilität von this compound-Liposomen?
A2: Cholesterin ist ein entscheidender Bestandteil zur Stabilisierung der Lipiddoppelschicht. Es erhöht die Packungsdichte der Lipide, was die Membransteifigkeit erhöht und die Permeabilität für eingekapselte Wirkstoffe verringert. Ein Mangel an Cholesterin kann zu undichten und instabilen Liposomen führen.
F3: Welche Faktoren beeinflussen die Effizienz der Wirkstoffbeladung in this compound-Liposomen?
A3: Die Effizienz der Wirkstoffbeladung wird von mehreren Faktoren beeinflusst:
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Physikochemische Eigenschaften des Wirkstoffs: Die Löslichkeit und der pKa-Wert des Wirkstoffs sind entscheidend.
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Beladungsmethode: Für hydrophile Wirkstoffe ist eine aktive Beladung (z. B. mittels eines pH-Gradienten) oft effizienter als eine passive Beladung.
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Wirkstoff-Lipid-Verhältnis: Ein zu hohes Verhältnis kann die Stabilität der Liposomen beeinträchtigen.
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Lipidzusammensetzung: Die Wahl der Lipide und der Cholesteringehalt können die Aufnahme und den Verbleib des Wirkstoffs in den Liposomen beeinflussen.
F4: Warum neigen meine this compound-Liposomen zur Aggregation?
A4: Eine Aggregation von Liposomen kann auf mehrere Faktoren zurückzuführen sein:
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Unzureichende PEGylierung: Eine zu geringe Konzentration an this compound führt zu einer unzureichenden sterischen Abschirmung.
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Suboptimale Oberflächenladung: Ein Zeta-Potenzial nahe dem Neutralpunkt kann die elektrostatische Abstoßung zwischen den Partikeln verringern.
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Hohe Ionenstärke des Puffers: Hohe Salzkonzentrationen können die sterische Hinderung durch die PEG-Ketten beeinträchtigen.
Anleitungen zur Fehlerbehebung
Problem 1: Geringe Einkapselungseffizienz des Wirkstoffs
| Mögliche Ursache | Vorgeschlagene Lösung |
| Ungünstige Wirkstoffeigenschaften | Für hydrophile Wirkstoffe sollte eine aktive Beladungsmethode, wie die Erzeugung eines pH- oder Ammoniumsulfat-Gradienten, in Betracht gezogen werden, um die Einkapselungseffizienz signifikant zu verbessern. Für hydrophobe Wirkstoffe kann die Anpassung der Lipidzusammensetzung die Löslichkeit des Wirkstoffs in der Doppelschicht erhöhen. |
| Suboptimales Wirkstoff-Lipid-Verhältnis | Ein zu hohes Wirkstoff-zu-Lipid-Verhältnis kann die Kapazität der Liposomen übersteigen und zu einer geringen Effizienz führen. Eine Reduzierung dieses Verhältnisses wird empfohlen. |
| Undichte Liposomenmembran | Die Inkorporation von Cholesterin (typischerweise 30-40 mol%) erhöht die Stabilität der Membran und minimiert das Austreten des Wirkstoffs. |
| Ungeeignete Formulierungsmethode | Die Wahl der Herstellungsmethode (z. B. Dünnschicht-Hydratation, Ethanol-Injektion, Mikrofluidik) kann die Einkapselungseffizienz beeinflussen. Es kann sinnvoll sein, alternative Methoden zu evaluieren. |
Problem 2: Große Partikelgröße und hohe Polydispersität (PDI)
| Mögliche Ursache | Vorgeschlagene Lösung |
| Unzureichende Energie bei der Größenreduzierung | Stellen Sie sicher, dass die Extrusion durch Membranen mit der gewünschten Porengröße erfolgt und eine ausreichende Anzahl von Zyklen (z. B. 11-21) durchgeführt wird. Bei der Verwendung von Ultraschall sollten Zeit und Leistung optimiert werden. |
| Aggregation von Liposomen | Eine Erhöhung der this compound-Konzentration auf 5-10 mol% kann die sterische Stabilisierung verbessern und die Aggregation verhindern. |
| Falsche Lipidzusammensetzung | Die Verwendung von Lipiden mit einer hohen Phasenübergangstemperatur, wie DSPC, trägt zur Bildung von rigideren und stabileren Liposomen bei. |
| Probleme während der Hydratation | Eine unvollständige Hydratation des Lipidfilms kann zu einer heterogenen Größenverteilung führen. Stellen Sie sicher, dass der Film vollständig und bei einer Temperatur oberhalb der Phasenübergangstemperatur der Lipide hydratisiert wird. |
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die allgemeinen Auswirkungen von Änderungen der Formulierungsparameter auf die physikochemischen Eigenschaften von this compound-Liposomen zusammen. Die genauen Werte können je nach spezifischer Lipidzusammensetzung und Wirkstoff variieren.
| Parameter | Typischer Bereich | Auswirkung auf Partikelgröße | Auswirkung auf PDI | Auswirkung auf die Einkapselungseffizienz |
| This compound (mol%) | 1 - 10% | Abnehmend | Abnehmend | Kann bei hohen Konzentrationen abnehmen |
| Cholesterin (mol%) | 20 - 40% | Geringfügige Abnahme oder keine signifikante Änderung | Geringfügige Abnahme | Zunehmend (stabilisiert die Membran) |
| Wirkstoff-Lipid-Verhältnis (w/w) | 0.01 - 0.2 | Kann zunehmen | Kann zunehmen | Zunehmend (bis zur Sättigung) |
Experimentelle Protokolle
Protokoll 1: Herstellung von Liposomen mittels Dünnschicht-Hydratation und Extrusion
Dieses Protokoll beschreibt eine gängige Methode zur Herstellung von unilamellaren Liposomen mit einer definierten Größe.
-
Herstellung des Lipidfilms: Lösen Sie die Lipide (z. B. DSPC, Cholesterin und this compound) in einem geeigneten organischen Lösungsmittel (z. B. Chloroform) in einem Rundkolben.
-
Entfernung des Lösungsmittels: Entfernen Sie das organische Lösungsmittel mit einem Rotationsverdampfer unter Vakuum, um einen dünnen, gleichmäßigen Lipidfilm an der Wand des Kolbens zu bilden. Trocknen Sie den Film anschließend für mindestens 2 Stunden unter Hochvakuum, um alle Lösungsmittelreste zu entfernen.
-
Hydratation: Hydratisieren Sie den Lipidfilm mit einer wässrigen Pufferlösung (z. B. PBS, pH 7,4), indem Sie den Kolben vorsichtig schwenken. Die Temperatur des Hydratationspuffers sollte über der Phasenübergangstemperatur der verwendeten Lipide liegen, um die Bildung von multilamellaren Vesikeln (MLVs) zu erleichtern.
-
Größenreduzierung (Extrusion): Um eine homogene Population von kleinen unilamellaren Vesikeln (SUVs) zu erhalten, wird die MLV-Suspension wiederholt durch Polycarbonatmembranen mit einer definierten Porengröße (z. B. 100 nm) gepresst. Führen Sie eine ungerade Anzahl von Zyklen (z. B. 11-21) durch, um eine gleichmäßige Größenverteilung zu gewährleisten.
-
Entfernung des nicht eingekapselten Wirkstoffs: Der nicht eingekapselte Wirkstoff kann durch Methoden wie Dialyse, Größenausschlusschromatographie oder Ultrazentrifugation von der Liposomensuspension abgetrennt werden.
Visualisierungen
Abbildung 1: Logischer Workflow zur Fehlerbehebung bei der Formulierung.
Abbildung 2: Allgemeiner experimenteller Workflow zur Liposomenherstellung.
Validation & Comparative
Navigating the Nanoscale: A Comparative Guide to m-PEG12-DSPE Nanoparticles for Enhanced Drug Delivery
For researchers and drug development professionals, the choice of a nanoparticle delivery system is a critical determinant of therapeutic success. Among the stealth nanoparticles designed to evade the immune system and prolong circulation, methoxy-polyethylene glycol (12)-distearoylphosphatidylethanolamine (m-PEG12-DSPE) has been a widely utilized component. This guide provides an objective comparison of the efficacy and biodistribution of this compound nanoparticles against emerging alternatives, supported by experimental data and detailed protocols.
This guide synthesizes findings from multiple studies to offer a comprehensive overview of this compound nanoparticle performance and compares it with promising alternatives such as polysarcosine (pSar) and poly(2-oxazoline) (POx) lipid-based nanoparticles. These alternatives have been developed to address potential immunogenicity issues associated with PEGylation.
Comparative Efficacy of Nanoparticle Formulations
The primary goal of nanoparticle-based drug delivery in oncology is to enhance the accumulation of therapeutics at the tumor site, thereby increasing efficacy and reducing systemic toxicity. The "stealth" characteristics imparted by polymers like this compound are crucial for achieving this.
A comparative analysis of tumor growth inhibition in preclinical models demonstrates the therapeutic potential of these systems. While direct head-to-head studies are limited, data from various sources allow for an indirect comparison. For instance, a study on PEGylated liposomes showed significant tumor growth inhibition in a 4T1 breast cancer model[1]. Another study comparing PEG- and pSar-conjugated interferon-α2b (IFN) in a mouse tumor model found that the pSar-IFN conjugate was more potent in inhibiting tumor growth[2].
| Nanoparticle Formulation | Animal Model | Tumor Type | Therapeutic Agent | Efficacy Outcome |
| m-PEG-DSPE Liposomes | BALB/c mice | 4T1 Breast Cancer | Doxorubicin | 60.4% tumor growth inhibition[1] |
| Polysarcosine-Lipid Nanoparticles | Mice | Not Specified | Interferon-α2b | More potent tumor growth inhibition than PEG-IFN[2] |
| Poly(2-oxazoline)-Lipid Nanoparticles | Mice | Not Specified | mRNA | Enhanced antigen-specific T-cell responses in vivo[3] |
Table 1: Comparative Antitumor Efficacy of Different Nanoparticle Formulations. This table summarizes the reported antitumor efficacy of m-PEG-DSPE nanoparticles and its alternatives from preclinical studies.
Biodistribution: Charting the In Vivo Journey
The biodistribution profile of a nanoparticle formulation dictates its safety and efficacy. An ideal formulation exhibits prolonged circulation in the bloodstream, leading to higher accumulation in the tumor through the enhanced permeability and retention (EPR) effect, and minimal uptake by healthy organs, particularly those of the reticuloendothelial system (RES) like the liver and spleen.
PEGylated nanoparticles are known for their "stealth" properties that reduce RES uptake. However, alternatives like pSar and POx are being explored to mitigate the "accelerated blood clearance" (ABC) phenomenon, which can occur upon repeated administration of PEGylated nanoparticles due to the production of anti-PEG antibodies.
Studies have shown that polysarcosine-functionalized lipid nanoparticles can exhibit a favorable biodistribution profile. For instance, pSar-IFN conjugates have been shown to accumulate more in tumor sites compared to their PEGylated counterparts. Similarly, LNPs formulated with PEOZ–lipids have demonstrated reduced clearance from the bloodstream compared to those with PEG–lipids.
| Organ | m-PEG-DSPE Liposomes (%ID/g) | Polysarcosine-Lipid Nanoparticles (%ID/g) | Poly(2-oxazoline)-Lipid Nanoparticles (%ID/g) |
| Blood (at 4h) | ~15-20% | Data not consistently available for direct comparison | Higher than PEG-LNPs |
| Tumor (at 4h) | ~5% | Higher than PEG-IFN | Data not consistently available for direct comparison |
| Liver (at 4h) | ~10-15% | Lower than PEG-LNPs (in some studies) | Lower than PEG-LNPs |
| Spleen (at 4h) | ~5-10% | Lower than PEG-LNPs (in some studies) | Higher delivery to macrophages and dendritic cells than PEG-LNPs |
Table 2: Comparative Biodistribution of Nanoparticle Formulations in Tumor-Bearing Mice (representative data). This table presents a summary of the percentage of injected dose per gram of tissue (%ID/g) in key organs for different nanoparticle formulations, based on data from multiple preclinical studies. Note that direct comparative studies are limited, and values can vary based on the specific nanoparticle composition, animal model, and tumor type.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are essential. Below are representative methodologies for key in vivo experiments.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used for breast cancer models.
-
Tumor Cell Inoculation: 4T1 breast cancer cells (2.5 x 10^6 cells in 100 µL of sterile PBS) are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow for approximately 10 days until they reach a palpable size.
-
Treatment Groups: Mice are randomly assigned to different treatment groups (e.g., saline control, free drug, this compound nanoparticles with drug, alternative nanoparticle formulation with drug).
-
Drug Administration: Formulations are administered intravenously via the tail vein at a specified dose and schedule (e.g., every three days for a total of five doses).
-
Tumor Volume Measurement: Tumor dimensions are measured every other day using a digital caliper, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Efficacy Assessment: The study endpoints typically include monitoring tumor growth curves, body weight changes (as an indicator of toxicity), and overall survival of the animals. At the end of the study, tumors may be excised and weighed.
In Vivo Biodistribution Study
-
Radiolabeling of Nanoparticles: Nanoparticles are often labeled with a gamma-emitting radionuclide (e.g., 99mTc or 64Cu) to enable quantitative biodistribution analysis.
-
Animal Model and Administration: Tumor-bearing mice (as described above) are injected intravenously with the radiolabeled nanoparticle formulations (e.g., 3.7 MBq in 100 µL).
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, and tumor) are collected, weighed, and their radioactivity is measured using a gamma counter.
-
Data Analysis: The radioactivity in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the comparison of nanoparticle accumulation across different tissues and formulations.
Visualizing the Mechanisms and Workflows
To better understand the biological interactions and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for the comparative evaluation of nanoparticle efficacy and biodistribution.
A key immunological consideration for PEGylated nanoparticles is the activation of the complement system, a part of the innate immune system. This can lead to the opsonization and clearance of nanoparticles.
Caption: The three pathways of the complement system: Classical, Lectin, and Alternative.
Conclusion
The use of this compound has been instrumental in advancing the field of nanoparticle-based drug delivery, offering a robust platform for improving the pharmacokinetic profiles of various therapeutic agents. However, the emergence of alternatives like polysarcosine and poly(2-oxazoline) addresses the potential for PEG-induced immunogenicity and may offer advantages in terms of tumor accumulation and reduced clearance in certain contexts.
The choice of nanoparticle formulation will ultimately depend on the specific therapeutic application, the drug being delivered, and the desired clinical outcome. The data and protocols presented in this guide are intended to provide a foundation for researchers to make informed decisions and to design rigorous preclinical studies for the evaluation of novel nanoparticle-based therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different "stealth" polymers in various cancer models.
References
Navigating the Plasma: A Comparative Guide to the Pharmacokinetics of m-PEG-DSPE Based Liposomes
For researchers, scientists, and drug development professionals, the selection of an appropriate polyethylene (B3416737) glycol (PEG) chain length for liposomal drug delivery systems is a critical determinant of in vivo performance. This guide provides a comparative analysis of the pharmacokinetics of liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to methoxy-PEG (m-PEG-DSPE) of varying molecular weights, with a focus on m-PEG12-DSPE and its alternatives.
The "stealth" characteristics conferred by PEGylation are paramount in evading the mononuclear phagocyte system (MPS), thereby prolonging circulation time and enhancing the probability of reaching the target tissue. The length of the PEG chain is a key modulator of this effect. While longer PEG chains are generally associated with extended circulation, the optimal length is a subject of ongoing research, with evidence suggesting a non-linear relationship between PEG molecular weight and pharmacokinetic parameters.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for liposomes formulated with m-PEG-DSPE of different molecular weights, collated from various preclinical studies. It is important to note that these values are derived from different studies using various animal models and encapsulated drugs, which can influence the results. Therefore, the data should be interpreted as indicative of general trends rather than absolute comparative values.
| Liposome (B1194612) Formulation | Encapsulated Agent | Animal Model | Half-life (t1/2) (h) | AUC (µg·h/mL) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| m-PEG(<750 Da)-DSPE | - | Mice | Promoted Blood Clearance | - | - | - | [1] |
| Conventional Liposome (No PEG) | Camptothecin | - | - | - | - | - | [2] |
| m-PEG1000-DSPE | - | Mice | Increased circulation time | - | - | - | [3] |
| m-PEG2000-DSPE | Vincristine (B1662923) Sulfate (B86663) | - | Longer circulation lifetime | Higher plasma concentration | - | - | [1] |
| m-PEG2000-DSPE | Camptothecin | - | - | Increased | Significantly Lower | Significantly Lower | [2] |
| m-PEG5000-DSPE | Camptothecin | - | Longer than PEG2000 | Increased | Significantly Lower | Significantly Lower | |
| m-PEG12000-DSPE | - | Mice | Proportional to MW (longer) | - | - | - |
Note: "AUC" refers to the Area Under the plasma concentration-time Curve. A higher AUC indicates greater systemic exposure to the drug. "Clearance" is the volume of plasma cleared of the drug per unit time. A lower clearance rate signifies slower elimination from the body. The "Volume of Distribution" relates the amount of drug in the body to the concentration of the drug in the blood or plasma.
From the available data, a clear trend emerges: increasing the PEG molecular weight from very low values (e.g., <750 Da, which includes the approximate molecular weight of this compound) to around 2000-5000 Da generally leads to a significant increase in circulation half-life and AUC, and a decrease in clearance. Liposomes with PEG molecular weights below 750 Da have been reported to actually promote blood clearance, suggesting that a certain threshold of PEG chain length is necessary to achieve the desired stealth effect. Formulations with m-PEG2000-DSPE and m-PEG5000-DSPE consistently demonstrate superior pharmacokinetic profiles compared to conventional, non-PEGylated liposomes. Interestingly, some studies suggest that beyond a certain point, increasing the PEG chain length (e.g., to 12,000 Da) may not proportionally increase the circulation time and could even be less effective than moderately sized PEGs like 1000 or 2000 Da in certain lipid compositions.
Experimental Protocols
A typical experimental workflow for the comparative pharmacokinetic analysis of different m-PEG-DSPE based liposomes is outlined below.
Liposome Preparation and Characterization
-
Lipid Film Hydration: The constituent lipids, including the m-PEG-DSPE of varying chain lengths, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous buffer, often containing the drug to be encapsulated, at a temperature above the phase transition temperature of the lipids.
-
Size Extrusion: The resulting multilamellar vesicles are subjected to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar liposomes with a uniform size distribution.
-
Characterization: The prepared liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug is determined by separating the free drug from the liposomes and quantifying the amount of encapsulated drug.
In Vivo Pharmacokinetic Study
-
Animal Model: The study is typically conducted in rodents, such as Sprague-Dawley rats or BALB/c mice.
-
Administration: The liposomal formulations are administered intravenously (i.v.) via the tail vein at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) from the retro-orbital plexus or tail vein.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of the encapsulated drug in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic analysis of PEGylated liposomes.
Signaling Pathways and Logical Relationships
The prolonged circulation of PEGylated liposomes is primarily attributed to the steric hindrance provided by the PEG chains, which reduces opsonization and subsequent uptake by the mononuclear phagocyte system (MPS). The diagram below illustrates this logical relationship.
References
- 1. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of m-PEG12-DSPE Containing Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of characterization techniques for formulations containing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE). It offers a comparative analysis with alternative PEGylated lipids and next-generation stealth polymers, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a widely utilized phospholipid-polymer conjugate in drug delivery systems. Its amphiphilic nature, comprising a hydrophobic DSPE lipid tail and a hydrophilic polyethylene (B3416737) glycol (PEG) head, facilitates the self-assembly into structures like liposomes and micelles. The PEGylated corona provides a "stealth" characteristic, which helps to reduce recognition by the reticuloendothelial system, prolonging systemic circulation time and enhancing tumor uptake through the enhanced permeability and retention (EPR) effect.
However, the use of PEGylated lipids is not without its challenges, including the potential for immunogenicity and reduced efficacy upon repeated administration. This has spurred the development of alternative polymers such as polysarcosine (PSar) and poly(2-oxazoline)s (POx), which offer comparable "stealth" properties with potentially lower immunogenic profiles. This guide will delve into the characterization of formulations containing this compound and compare them with these emerging alternatives.
Comparative Data on Formulation Characterization
The physicochemical properties of lipid-based nanoparticles are critically dependent on the incorporated PEGylated or alternative polymer. The following table summarizes key characterization parameters for formulations containing this compound (represented by its close analog DSPE-PEG2000) and its alternatives.
| Formulation Component | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings & Citations |
| DSPE-PEG2000 | 50 - 200 | < 0.2 | -15 to -40 | 85 - 95 | Formulations are generally stable with a narrow size distribution. The negative zeta potential contributes to colloidal stability. Increasing the PEG-lipid concentration can lead to smaller particle sizes.[1][2] |
| Polysarcosine (PSar)-Lipid | 80 - 150 | < 0.2 | -10 to -30 | 80 - 90 | PSar-based formulations show comparable physical characteristics to PEGylated ones. They have been shown to potentially reduce inflammatory cytokine secretion and complement activation.[3][4] |
| Poly(2-oxazoline) (POx)-Lipid | 70 - 180 | < 0.2 | -10 to -25 | 80 - 95 | POx-containing nanoparticles exhibit similar biophysical properties and transfection efficiencies as their PEGylated counterparts. They are being explored as a promising PEG-alternative to mitigate immunogenicity concerns.[5] |
Key Characterization Techniques and Experimental Protocols
A multi-faceted approach is essential for the comprehensive characterization of this compound containing formulations. Below are detailed protocols for the most critical analytical techniques.
Vesicle Size, Polydispersity, and Zeta Potential Analysis
Technique: Dynamic Light Scattering (DLS)
Protocol:
-
Sample Preparation: Dilute the liposome (B1194612) or micelle suspension with an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final lipid concentration of approximately 0.1-1.0 mg/mL to prevent multiple scattering events. Ensure the buffer is filtered through a 0.22 µm syringe filter prior to use.
-
Instrument Setup:
-
Set the laser wavelength (commonly 633 nm).
-
Select a scattering angle of 90° or 173°.
-
Equilibrate the instrument to a standard temperature, typically 25°C.
-
-
Measurement:
-
Transfer the diluted sample into a clean cuvette. For zeta potential measurements, use a dedicated folded capillary cell, ensuring no air bubbles are present.
-
Place the cuvette or cell into the instrument.
-
For size and PDI, the instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the nanoparticles.
-
For zeta potential, an electric field is applied, and the electrophoretic mobility of the nanoparticles is measured.
-
-
Data Analysis: The instrument's software calculates the mean hydrodynamic diameter and the polydispersity index (PDI) from the correlation function of the scattered light intensity. A PDI value below 0.2 is generally indicative of a monodisperse population. The zeta potential is calculated from the electrophoretic mobility using the Henry equation.
Morphological Characterization
Technique: Transmission Electron Microscopy (TEM) / Cryogenic TEM (Cryo-TEM)
Protocol:
-
Sample Preparation (Negative Staining TEM):
-
Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.
-
After a brief incubation period (e.g., 1-2 minutes), wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
Remove the excess stain and allow the grid to air dry completely.
-
-
Sample Preparation (Cryo-TEM):
-
Apply 3-4 µL of the undiluted nanoparticle suspension to a glow-discharged holey carbon grid.
-
Blot the grid to create a thin liquid film.
-
Rapidly plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.
-
-
Imaging:
-
Transfer the prepared grid into the TEM. For Cryo-TEM, a specialized cryo-holder is used to maintain the sample at liquid nitrogen temperature.
-
Acquire images at various magnifications. For Cryo-TEM, use low electron dose conditions to minimize radiation damage.
-
-
Data Analysis: Analyze the images to determine the size, shape, and lamellarity (for liposomes) of the nanoparticles. Cryo-TEM provides a more native-state visualization compared to negative staining.
Encapsulation Efficiency and Drug Release Analysis
Technique: High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the drug-loaded nanoparticles. Common methods include:
-
Size Exclusion Chromatography (SEC): Pass the formulation through a pre-packed SEC column. The larger nanoparticles will elute first, followed by the smaller, free drug molecules.
-
Centrifugal Ultrafiltration: Use a centrifugal device with a molecular weight cutoff (MWCO) filter that allows the free drug to pass through while retaining the nanoparticles.
-
Dialysis: Dialyze the formulation against a large volume of buffer to remove the free drug.
-
-
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticles that have been separated from the free drug to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol (B129727) or isopropanol) to dissolve the lipid components.
-
Quantify the amount of released drug using a validated HPLC method.
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, unseparated formulation and disrupt the nanoparticles to release the total drug content.
-
Quantify the total drug amount using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
EE (%) = (Amount of Encapsulated Drug / Amount of Total Drug) x 100
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded formulation in a dialysis bag with an appropriate MWCO.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using HPLC.
-
Plot the cumulative percentage of drug released over time.
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of key characterization processes.
Conclusion
The thorough characterization of this compound containing formulations is paramount for ensuring their quality, safety, and efficacy in drug delivery applications. This guide has provided a comparative overview of key analytical techniques and their associated protocols, alongside a look at promising alternatives to traditional PEGylated lipids. By employing a comprehensive suite of characterization methods, researchers and drug developers can gain a deeper understanding of their formulations and make informed decisions in the development of next-generation nanomedicines.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly-sarcosine and Poly(Ethylene-Glycol) Interactions with Proteins Investigated Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Monoacyl Poly(2-oxazoline)- and Poly(2-oxazine)-Lipids as PEG-Lipid Alternatives for Stabilization and Delivery of mRNA-Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of different PEG-DSPE derivatives in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of various 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (PEG-DSPE) derivatives, crucial components in nanoparticle-based drug delivery systems. The selection of a suitable PEG-DSPE derivative is critical as it significantly influences the physicochemical properties, stability, and biological performance of the final formulation. This document summarizes key experimental data to facilitate the selection of the optimal derivative for specific research applications.
Data Presentation: Physicochemical and In Vitro Performance
The following table summarizes the key performance indicators of different PEG-DSPE derivatives based on their PEG chain length. These values are compiled from various studies and should be considered as representative, as absolute values can vary depending on the nanoparticle composition and formulation method.
| Parameter | DSPE-PEG2000 | DSPE-PEG3000 | DSPE-PEG5000 | Functionalized DSPE-PEG (e.g., Amine, Maleimide) | Reference(s) |
| Critical Micelle Concentration (CMC) (µM) | ~0.5 - 1.5 | Higher than DSPE-PEG2000 | Higher than DSPE-PEG3000 | Dependent on the functional group and overall hydrophilicity | [1][2] |
| Hydrodynamic Diameter (nm) | ~125 (formulation dependent) | Larger than DSPE-PEG2000 | Larger than DSPE-PEG3000 | Variable, influenced by the conjugated molecule | [3][4] |
| Zeta Potential (mV) | ~ -35 (formulation dependent) | More neutral than DSPE-PEG2000 | More neutral than DSPE-PEG3000 | Can be altered (e.g., positive for amine-terminated) | [3] |
| Drug Encapsulation Efficiency (%) | High | Generally High | Generally High | High, can be influenced by drug-ligand interactions | |
| In Vitro Drug Release | Sustained Release | Potentially slower initial release than DSPE-PEG2000 | Potentially slower initial release than DSPE-PEG3000 | Can be tailored for triggered release with specific linkers | |
| Cellular Uptake | Generally efficient | Can be reduced compared to DSPE-PEG2000 | Can be significantly reduced compared to DSPE-PEG2000 | Can be enhanced with targeting ligands (e.g., antibodies, peptides) | |
| In Vitro Cytotoxicity of the Carrier | Generally low | Generally low | Generally low | Low, but the functional group and conjugated molecule should be assessed |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro studies. Below are protocols for key experiments cited in the evaluation of PEG-DSPE derivatives.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of amphiphilic molecules like PEG-DSPE and is commonly determined using a fluorescent probe method.
Materials:
-
PEG-DSPE derivative
-
Pyrene (B120774) (fluorescent probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone.
-
Prepare a series of aqueous solutions of the PEG-DSPE derivative in PBS with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each PEG-DSPE solution to achieve a final pyrene concentration in the nanomolar range.
-
Allow the solutions to equilibrate overnight in the dark to ensure the partitioning of pyrene into the hydrophobic micellar cores.
-
Measure the fluorescence emission spectra of each sample using a fluorometer, with an excitation wavelength of 334 nm.
-
Record the intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the PEG-DSPE concentration.
-
The CMC is determined from the inflection point of this plot, where a sharp decrease in the I1/I3 ratio is observed, indicating the formation of micelles.
In Vitro Drug Release Study: Dialysis Method
This method is widely used to assess the release kinetics of a drug from a nanoparticle formulation.
Materials:
-
Drug-loaded PEG-DSPE nanoparticle suspension
-
Dialysis tubing with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, often containing a small percentage of a surfactant like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Place a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Maintain the container at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of nanoparticle formulations.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PEG-DSPE nanoparticle formulation (with and without encapsulated drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the nanoparticle formulations (and free drug as a control) in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test substances. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the in vitro study of PEG-DSPE derivatives.
Caption: A generalized workflow for the formulation and in vitro characterization of PEG-DSPE nanoparticles.
References
- 1. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Performance of m-PEG12-DSPE: A Comparative Guide to PEGylated Lipids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The surface modification of liposomal drug delivery systems with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to enhance their in vivo performance. By creating a hydrophilic protective layer, PEGylation reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time and improving drug accumulation at target sites. The choice of the PEGylated lipid, particularly the length of the PEG chain, is a critical parameter that can significantly influence the pharmacokinetic and pharmacodynamic properties of the formulation.
This guide provides an objective comparison of the in vivo performance of liposomes formulated with methoxy-PEG12-distearoylphosphatidylethanolamine (m-PEG12-DSPE), a short-chain PEGylated lipid, against other commonly used PEGylated lipids with varying PEG chain lengths. The information presented is supported by experimental data from preclinical studies to aid researchers in the rational design of liposomal drug carriers.
Data Presentation: In Vivo Performance Metrics
The following tables summarize key quantitative data from comparative in vivo studies of liposomes formulated with different PEG-DSPE lipids. These metrics are crucial for evaluating the overall performance of a drug delivery system.
Table 1: Pharmacokinetic Parameters of PEGylated Liposomes
| PEG-DSPE Derivative | PEG Molecular Weight (Da) | Half-life (t½) in Blood | Area Under the Curve (AUC) | Reference |
| This compound (estimated) | ~550 | Reduced | Lower | [1] |
| m-PEG-DSPE | 750 | Reduced | Lower | [1] |
| m-PEG-DSPE | 1000 | Increased | Higher | [1] |
| m-PEG-DSPE | 2000 | Significantly Increased | Significantly Higher | [1][2] |
| m-PEG-DSPE | 5000 | Increased (similar to 2000) | Higher (similar to 2000) |
Note: Data for this compound is extrapolated from studies on low molecular weight PEG-DSPE, as direct comparative studies with this specific molecule are limited. Shorter PEG chains (e.g., <750 Da) have been shown to result in faster clearance compared to longer chains.
Table 2: Biodistribution of PEGylated Liposomes in Key Organs
| PEG-DSPE Derivative | PEG Molecular Weight (Da) | Liver Accumulation | Spleen Accumulation | Tumor Accumulation | Reference | | :--- | :--- | :--- | :--- | :--- | | This compound (estimated) | ~550 | Higher | Higher | Lower | | | m-PEG-DSPE | 2000 | Lower | Lower | Higher | | | m-PEG-DSPE | 5000 | Lower | Lower | Higher | |
Note: Shorter PEG chains provide less steric hindrance, leading to increased recognition and uptake by the MPS in the liver and spleen, which can reduce the amount of drug reaching the tumor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and in vivo evaluation of PEGylated liposomes.
Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a common and straightforward technique for preparing liposomes.
-
Lipid Film Formation: The lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and the PEGylated lipid (e.g., this compound or other m-PEG-DSPE derivatives), are dissolved in an organic solvent mixture (e.g., chloroform/methanol). The solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To achieve a desired and uniform size distribution, the MLV suspension is subjected to size reduction techniques such as sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
In Vivo Pharmacokinetics and Biodistribution Studies
These studies are essential to determine the circulation time and organ distribution of the liposomal formulations.
-
Animal Model: Studies are typically conducted in rodent models (e.g., mice or rats), often bearing tumors for oncology applications.
-
Administration: The liposomal formulation, often containing a radiolabel or a fluorescent marker, is administered intravenously (e.g., via the tail vein).
-
Blood Sampling: At predetermined time points post-injection, blood samples are collected to determine the concentration of the liposomes in circulation over time. This data is used to calculate pharmacokinetic parameters such as half-life and AUC.
-
Organ Harvesting and Analysis: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested. The amount of the marker in each organ is quantified to determine the biodistribution profile of the liposomes.
Mandatory Visualization
Diagrams are provided to visually represent the experimental workflow and the general cellular interactions of PEGylated liposomes.
Concluding Remarks
The in vivo performance of PEGylated liposomes is intricately linked to the molecular characteristics of the incorporated PEG-lipid. While longer PEG chains (e.g., PEG2000) are well-established for providing a robust steric shield that prolongs circulation and enhances tumor accumulation, shorter PEG chains such as that in this compound are expected to offer less of a "stealth" effect. This can lead to more rapid clearance by the MPS and a biodistribution profile characterized by higher accumulation in the liver and spleen.
However, the choice of PEG length is not always straightforward and depends on the specific application. For instance, in applications where very rapid drug release is desired or where targeting to MPS organs is intended, shorter PEG chains might be advantageous. Conversely, for passive targeting to tumors via the enhanced permeability and retention (EPR) effect, longer PEG chains that ensure prolonged circulation are generally preferred.
This guide highlights the importance of carefully selecting the PEGylated lipid component based on the desired in vivo performance characteristics. The provided experimental protocols and visualizations serve as a foundational resource for researchers designing and evaluating novel liposomal drug delivery systems. Further empirical studies directly comparing a broader range of low molecular weight PEG-DSPE lipids, including this compound, are warranted to fully elucidate their in vivo behavior and potential therapeutic applications.
References
Navigating the Clinical Translation of m-PEG12-DSPE-Based Nanomedicines: A Comparative Guide
The incorporation of methoxy-polyethylene glycol (m-PEG)-distearoylphosphatidylethanolamine (DSPE) conjugates into nanomedicines has been a pivotal strategy in advancing drug delivery. Among these, m-PEG with a molecular weight corresponding to 12 PEG units (m-PEG12-DSPE) is utilized in various formulations. This guide provides a comprehensive comparison of this compound-based nanomedicines with alternative approaches, supported by experimental data, to inform researchers, scientists, and drug development professionals on their clinical translation potential.
The "stealth" characteristic imparted by the PEG layer is a cornerstone of modern nanomedicine, shielding nanoparticles from the mononuclear phagocyte system and prolonging their circulation time. This enhanced pharmacokinetic profile is crucial for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. While m-PEG2000-DSPE is the most extensively studied and utilized conjugate in clinically approved formulations like Doxil® and Onivyde®, other chain lengths, including this compound, are also being explored for specific applications.
This guide will delve into the performance of m-PEG-DSPE-based nanomedicines, with a focus on the available data for various PEG chain lengths as a surrogate for the less-documented this compound, and compare them against non-PEGylated counterparts and emerging alternatives.
Comparative Performance of PEGylated Nanomedicines
The addition of a PEG-DSPE coating to liposomes and other nanoparticles significantly alters their physicochemical properties and in vivo behavior. The following tables summarize key quantitative data comparing PEGylated and non-PEGylated formulations, as well as formulations with different PEG chain lengths.
Table 1: Physicochemical and In Vivo Performance of PEGylated vs. Non-PEGylated Liposomes
| Parameter | Non-PEGylated Liposomes | PEGylated Liposomes (m-PEG2000-DSPE) | Reference |
| Mean Diameter (nm) | ~140 | ~140 | [1] |
| Zeta Potential (mV) | Near neutral | Near neutral | [1] |
| Drug Entrapment Efficiency (%) | >90 | >90 | [1] |
| Circulation Half-life (t½) | Significantly shorter | Significantly longer | [2] |
| Tumor Growth Inhibition (%) | Less effective | More effective (in many studies) | [1] |
| Cellular Uptake | Generally higher in vitro | Can be lower in vitro |
Table 2: Influence of m-PEG-DSPE Chain Length on Pharmacokinetics
| PEG-DSPE Variant | Half-life (t½) (h) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Reference |
| m-PEG2000-DSPE | 0.981 ± 0.078 | 0.23 ± 0.026 | 0.327 ± 0.062 | |
| m-PEG5000-DSPE | 1.54 ± 0.339 | 0.09 ± 0.005 | 0.198 ± 0.038 |
Note: Data for this compound is limited in the reviewed literature. The data for m-PEG2000-DSPE and m-PEG5000-DSPE are provided for comparison.
The Challenge of Immunogenicity: The "ABC" Phenomenon
A significant hurdle in the clinical translation of PEGylated nanomedicines is the potential for immunogenicity. Repeated administration can lead to the production of anti-PEG antibodies, primarily of the IgM isotype. These antibodies can bind to the PEG chains on subsequently injected nanoparticles, leading to their rapid clearance from the bloodstream, a phenomenon known as accelerated blood clearance (ABC). This can significantly reduce the therapeutic efficacy of the nanomedicine. The immunogenicity is influenced by the PEG chain length and the overall formulation.
Emerging Alternatives to PEGylation
To address the challenges associated with PEGylation, researchers are actively exploring alternative "stealth" polymers. These alternatives aim to provide similar or superior pharmacokinetic benefits while exhibiting lower immunogenicity.
Table 3: Comparison of PEG Alternatives
| Alternative | Key Advantages | Current Status | Reference |
| Polysarcosine (pSar) | Biodegradable, non-immunogenic, PEG-like stealth properties. | Preclinical development, showing promising results in reducing immune responses. | |
| Zwitterionic Polymers | Excellent anti-fouling properties, resistance to non-specific protein adsorption, can achieve long circulation times. | Preclinical studies demonstrate improved biocompatibility and cellular uptake. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings in nanomedicine research. Below are summaries of key experimental protocols.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and m-PEG-DSPE in an organic solvent (e.g., chloroform).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing the drug for passive loading) by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (ULVs) of a desired size.
Determination of Pharmacokinetics in Rodents
-
Animal Model: Utilize healthy mice or rats.
-
Administration: Administer the nanomedicine formulation intravenously via the tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
-
Drug Quantification: Process the blood samples to isolate plasma and quantify the concentration of the encapsulated drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
In Vivo Efficacy in an Orthotopic Tumor Model
-
Cell Culture: Culture the desired cancer cell line (e.g., 4T1 breast cancer cells).
-
Tumor Implantation: Surgically implant the cancer cells into the organ of origin in immunocompromised mice (e.g., mammary fat pad for breast cancer).
-
Treatment: Once tumors reach a palpable size, randomly assign mice to treatment groups (e.g., saline control, free drug, PEGylated nanomedicine). Administer treatments intravenously according to a predetermined schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biodistribution of the drug).
Visualizing the Processes: Workflows and Pathways
Understanding the complex biological interactions and experimental procedures is facilitated by clear visual representations.
The journey of a nanomedicine from the bench to the clinic is a multi-step process. The diagram above outlines a typical preclinical workflow, starting from formulation and characterization, moving to in vitro testing, and culminating in comprehensive in vivo evaluation.
The cellular internalization of PEGylated nanoparticles is a critical step for drug delivery. The diagram illustrates that upon reaching the target cell, these nanoparticles can be taken up through various endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis. Once inside the cell within an endosome, the nanoparticle must release its therapeutic payload into the cytoplasm to exert its effect.
Conclusion
The clinical translation of this compound-based nanomedicines holds promise, but a thorough understanding of their performance relative to other formulations is essential. While specific data for the 12-unit PEG chain is not as abundant as for other lengths, the principles of PEGylation remain consistent. The key advantages of prolonged circulation and enhanced tumor accumulation must be weighed against the potential for immunogenicity. Emerging alternatives like polysarcosine and zwitterionic polymers offer exciting avenues to circumvent the limitations of PEG. Rigorous preclinical evaluation using standardized and detailed protocols is paramount to successfully translate these innovative nanomedicines into clinical applications that can benefit patients.
References
Safety Operating Guide
A Guide to the Proper Disposal of m-PEG12-DSPE
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides essential information and procedural steps for the proper disposal of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]), a frequently utilized reagent in drug delivery systems.
Core Safety and Handling Principles
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Operations should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2]
Quantitative Data Summary
While specific quantitative data for this compound's immediate environmental impact is not extensively detailed in publicly available safety data sheets, the constituent parts—DSPE (a lipid) and PEG (a polymer)—are generally considered to have low toxicity. However, proper disposal is still necessary to avoid environmental contamination.
| Property | Value/Information | Source |
| Chemical Name | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] | N/A |
| Molecular Formula | C67H132NO21P | [3] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage Temperature | -20°C | [3] |
| Primary Hazards | Not classified as hazardous under normal use conditions. May cause mild skin or eye irritation upon contact. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for laboratory chemical waste.
1. Waste Identification and Segregation:
- Unused or waste this compound should be classified as chemical waste.
- Do not mix with general laboratory trash or pour down the drain.
- Segregate solid waste (e.g., powder, contaminated consumables) from liquid waste (e.g., solutions containing this compound).
2. Containment:
- Collect solid waste in a clearly labeled, sealed container suitable for chemical waste.
- For liquid waste, use a compatible, leak-proof container. Ensure the container is appropriately labeled with the chemical name and any associated hazards.
3. Consultation of Safety Data Sheet (SDS):
- Always refer to the manufacturer-specific Safety Data Sheet (SDS) for detailed disposal instructions. The SDS provides the most accurate and comprehensive information regarding the specific formulation of the chemical.
4. Adherence to Institutional and Local Regulations:
- Follow your institution's established protocols for chemical waste disposal.
- Ensure compliance with all local, state, and federal environmental regulations. These regulations will dictate the final disposal method (e.g., incineration, landfill).
5. Arranging for Professional Disposal:
- Chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.
- Contact your institution's Environmental Health and Safety (EHS) office to coordinate pickup and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling m-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-PEG12-DSPE in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
While this compound and similar DSPE-PEG compounds are generally not classified as hazardous substances, following standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and Handling Solid this compound | Tightly fitting safety goggles with side-shields.[2] | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1][2] | Fully buttoned lab coat and closed-toe shoes.[2] | Recommended, especially if not handled in a containment hood, to avoid dust inhalation. |
| Preparing Solutions (Dissolving/Diluting) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves (e.g., nitrile). | Lab coat or chemical-resistant apron over a lab coat. | Not generally required if performed in a well-ventilated area or fume hood. |
| General Laboratory Handling | Safety glasses with side shields. | Chemical-resistant gloves (e.g., nitrile). | Lab coat and closed-toe shoes. | Not generally required in a well-ventilated laboratory. |
| Cleaning Spills | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | Lab coat or impervious clothing. | Recommended if dust or aerosols are generated. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Area Setup :
-
Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Weighing and Reconstitution :
-
When handling the solid form of this compound, perform this in a fume hood or a ventilated enclosure to minimize inhalation of any dust particles.
-
Use appropriate tools for weighing and transferring the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
-
Storage :
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Recommended storage temperature is often -20°C.
-
Disposal Plan
-
Contaminated Materials : Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated chemical waste container.
-
Unused Product and Solutions : Collect and arrange for disposal through a licensed professional waste disposal service. Do not let the chemical enter drains.
-
Empty Containers : Treat empty containers as chemical waste and dispose of them according to institutional and local regulations.
Emergency Procedures
-
Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.
-
Inhalation : If inhaled, move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
